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2-Dimethylamino-4,6-dimethyl-nicotinonitrile Documentation Hub

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  • Product: 2-Dimethylamino-4,6-dimethyl-nicotinonitrile
  • CAS: 1233123-61-9

Core Science & Biosynthesis

Exploratory

Technical Guide: Safety & Handling of 2-Dimethylamino-4,6-dimethyl-nicotinonitrile

The following technical guide details the safety, handling, and operational protocols for 2-Dimethylamino-4,6-dimethyl-nicotinonitrile . Note on Data Availability: As a specialized intermediate often generated in-situ or...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the safety, handling, and operational protocols for 2-Dimethylamino-4,6-dimethyl-nicotinonitrile .

Note on Data Availability: As a specialized intermediate often generated in-situ or as a New Chemical Entity (NCE) in drug discovery, specific toxicological datasets (e.g., LD50, LC50) may not be publicly indexed. This guide applies the Precautionary Principle , utilizing Structure-Activity Relationships (SAR) from analogous aminocyanopyridines to establish a robust safety framework.

Document Control:

  • Class: Pyridinecarbonitrile / Aminopyridine

  • Context: Drug Discovery & Heterocyclic Synthesis[1][2]

  • Safety Level: BSL-2 / Chemical Hazard Band 3 (Default for NCEs)

Part 1: Executive Technical Summary

2-Dimethylamino-4,6-dimethyl-nicotinonitrile is a functionalized pyridine derivative characterized by a nitrile group at the C3 position and a dimethylamino substituent at C2. In medicinal chemistry, it serves as a critical scaffold for kinase inhibitors and multi-target directed ligands (MTDLs) due to the bioisosteric properties of the pyridine ring and the hydrogen-bonding potential of the nitrile group.

Operational Risk Profile: The compound presents a dual-hazard profile:

  • Acute Toxicity (Nitrile functionality): Potential for metabolic liberation of cyanide anions (

    
    ), though typically slower than aliphatic nitriles.
    
  • Irritation/Sensitization (Aminopyridine core): High probability of mucosal irritation and potential skin sensitization.

Part 2: Physicochemical Identity & Properties

Note: In the absence of experimentally validated constants for this specific isomer, values are extrapolated from the structural analog 2-Amino-4,6-dimethylnicotinonitrile (CAS 5468-34-8).

PropertyValue / DescriptionOperational Implication
Molecular Formula

--
Molecular Weight 175.23 g/mol Calculation of stoichiometry.
Physical State Solid (Crystalline powder)Dust inhalation hazard.
Color Off-white to pale yellowColor change indicates oxidation/decomposition.
Solubility DMSO, DCM, Ethyl AcetatePoor water solubility limits aqueous decontamination efficacy.
Predicted LogP ~1.8 - 2.2Lipophilic; potential for dermal absorption.
Melting Point Est. 90–130 °CDetermine experimentally via DSC before scaling up.

Part 3: Hazard Identification (GHS Classification)

Based on SAR analysis of 2-Chloro-4,6-dimethylnicotinonitrile and 6-(Dimethylamino)nicotinonitrile, the following GHS classifications must be assumed until specific data proves otherwise.

GHS Label Elements

Signal Word: WARNING (Potential DANGER if handled in >1g quantities without controls)

Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral) Cat 4H302: Harmful if swallowed.
Acute Toxicity (Dermal) Cat 3H311: Toxic in contact with skin (Lipophilic nature).
Skin/Eye Irritation Cat 2/2AH315/H319: Causes skin and serious eye irritation.[3][4]
STOT - Single Exp. Cat 3H335: May cause respiratory irritation.[4][5]

Critical Mechanism: The dimethylamino group increases electron density on the pyridine ring, potentially reducing the electrophilicity of the nitrile carbon compared to the 2-chloro precursor. However, the lipophilicity introduced by the methyl groups facilitates transport across biological membranes, making dermal absorption a primary vector of exposure [1].

Part 4: Strategic Handling & Engineering Controls

Hierarchy of Controls

Do not rely solely on PPE. The primary barrier must be engineering controls.

  • Containment: All weighing and transfer of solids must occur within a Class I Biological Safety Cabinet (BSC) or a Chemical Fume Hood with a face velocity of >100 fpm.

  • Static Control: Use anti-static weighing boats. Pyridine derivatives can accumulate static charge, leading to powder dispersal.

Personal Protective Equipment (PPE) Matrix
Body PartStandard ProtocolRationale
Hands Double Gloving: Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff, 8 mil)Aminopyridines can permeate thin nitrile. Double gloving provides a breakthrough time buffer >4 hours.
Respiratory P100 / N95 (if outside hood)Powered Air-Purifying Respirator (PAPR) for >10g scale.Prevention of dust inhalation which bypasses first-pass metabolism.
Eyes Chemical Splash GogglesStandard safety glasses are insufficient for fine powders that can drift around lenses.
Body Tyvek® Lab Coat or ApronPrevent contamination of street clothes; disposable preferred.
Experimental Workflow Visualization

The following diagram outlines the safe operational flow for synthesizing and handling the compound, emphasizing the "Red Zone" (High Risk) steps.

G cluster_0 High Exposure Risk Zone (Dust Hazard) Storage Storage (Dry, Dark, 2-8°C) Weighing Weighing (Fume Hood/Balance Enclosure) Storage->Weighing Transfer Sealed Container Reaction Reaction (Closed Vessel, Inert Atm) Weighing->Reaction Dissolve immediately to reduce dust Workup Workup & Purification (Quench, Extraction) Reaction->Workup SnAr Completion Waste Waste Disposal (Segregated Streams) Workup->Waste Aqueous (Cyanide check) Organic (Halogenated)

Figure 1: Operational workflow emphasizing the critical dust-hazard phase during weighing.

Part 5: Emergency Response Protocols

First Aid (Self-Validating Protocol)
  • Skin Contact:

    • Immediate Drench: Do not wipe. Flush with water for 15 minutes.

    • Indicator Check: If available, use a colorimetric amine swipe test to verify removal.

    • Medical: Monitor for signs of cyanosis (bluish skin) or headache (early cyanide effect).

  • Inhalation:

    • Evacuate to fresh air immediately.[6][7]

    • Oxygen: Administer 100% oxygen if breathing is labored (trained personnel only).

Fire Fighting Measures
  • Hazard: Thermal decomposition produces Hydrogen Cyanide (HCN) , Nitrogen Oxides (NOx), and Carbon Monoxide.

  • Media: Dry chemical or

    
    .[6][7] Do NOT  use water jets if the substance is stored near water-reactive reagents (e.g., 
    
    
    
    often used in its synthesis).
  • Special Note: Firefighters must wear full SCBA. The smoke is chemically toxic.

Spill Management Logic

Follow the "3-C" Protocol :

  • Control: Stop the source.

  • Contain: Surround spill with absorbent pillows.

  • Clean:

    • Solid Spill: Do not sweep (creates dust).[8] Use a HEPA vacuum or wet-wipe method.

    • Solution Spill: Absorb with vermiculite.

    • Deactivation: Treat the surface with 10% Sodium Hypochlorite (Bleach) to oxidize potential cyanide traces, followed by water [2].

Emergency Accident Spill / Exposure Event Assess Assess State: Solid vs. Liquid Accident->Assess Solid Solid (Powder) Assess->Solid Liquid Liquid (Solution) Assess->Liquid Action_S HEPA Vacuum or Wet Wipe (No Sweeping) Solid->Action_S Action_L Absorb (Vermiculite) Do NOT use sawdust Liquid->Action_L Decon Decontamination: 10% Bleach Wash Action_S->Decon Action_L->Decon Disposal Hazardous Waste Tag: 'Toxic + Nitrile' Decon->Disposal

Figure 2: Decision tree for spill remediation ensuring containment of dust and chemical deactivation.

Part 6: Synthesis & Application Context[1][2]

Understanding the synthesis informs the impurity profile and handling. This compound is typically synthesized via Nucleophilic Aromatic Substitution (


) .[1]

Reaction:



Handling Implications:

  • Residual Reagents: The crude product may contain unreacted 2-Chloro-4,6-dimethylnicotinonitrile (skin sensitizer) or excess Dimethylamine (corrosive gas/liquid).

  • Workup: Acidification during workup must be done cautiously. Although the nitrile is stable, strong acid hydrolysis at high temperatures could convert

    
     to 
    
    
    
    , releasing ammonium salts, or under reductive conditions, release amines.
  • Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents which may attack the dimethylamino group (N-oxide formation).

Part 7: Waste Disposal & Environmental Compliance

Classification:

  • RCRA Code: P-List (if considered a cyanide source) or Characteristic Toxic (D003) depending on jurisdiction. Treat as Hazardous Chemical Waste .

Disposal Protocol:

  • Segregation: Do not mix with acidic waste streams (risk of HCN generation).

  • Labeling: Clearly label as "Toxic - Pyridine Derivative - Nitrile".

  • Destruction: Incineration with afterburner and scrubber is the only approved method for complete destruction of the pyridine ring and nitrile functionality.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for 2-Amino-4,6-dimethylnicotinonitrile. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Cyanide Exposure and Control. Retrieved from [Link]

  • ECHA (European Chemicals Agency). Registration Dossier: Pyridine-3-carbonitrile derivatives. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Mastering the Profile: A Comprehensive Guide to the Analytical Characterization of 2-Dimethylamino-4,6-dimethyl-nicotinonitrile

Abstract 2-Dimethylamino-4,6-dimethyl-nicotinonitrile, a substituted cyanopyridine, is a molecule of growing interest in medicinal chemistry and materials science.[1][2] Its robust characterization is paramount for ensur...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-Dimethylamino-4,6-dimethyl-nicotinonitrile, a substituted cyanopyridine, is a molecule of growing interest in medicinal chemistry and materials science.[1][2] Its robust characterization is paramount for ensuring purity, stability, and consistency in research and development. This application note provides a comprehensive overview of the essential analytical techniques for the thorough characterization of this compound, complete with detailed, field-proven protocols. We will delve into chromatographic, spectroscopic, and thermal analysis methods, offering insights into experimental design and data interpretation to empower researchers in their pursuit of reliable and reproducible results.

Introduction: The Significance of Rigorous Analysis

Substituted pyridines form the backbone of numerous pharmaceuticals and functional materials.[3][4][5][6][7] The specific arrangement of functional groups on the pyridine ring, such as the dimethylamino, methyl, and nitrile moieties in 2-Dimethylamino-4,6-dimethyl-nicotinonitrile, dictates its chemical reactivity, biological activity, and physical properties. Therefore, unambiguous identification and purity assessment are non-negotiable prerequisites for any meaningful scientific investigation.

This guide is structured to provide not just procedural steps, but also the scientific rationale behind the choice of each analytical technique. By understanding the "why," researchers can better adapt these protocols to their specific needs and troubleshoot any challenges that may arise.

Chromatographic Purity Assessment: Separating and Quantifying

Chromatography is the cornerstone of purity analysis, allowing for the separation of the target molecule from impurities, starting materials, and byproducts.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds like 2-Dimethylamino-4,6-dimethyl-nicotinonitrile. A reversed-phase method is generally suitable for this compound due to its moderate polarity.

Causality Behind Experimental Choices:

  • Reversed-Phase Chromatography: The nonpolar stationary phase (like C18) and a polar mobile phase are ideal for retaining and separating moderately polar organic molecules.

  • UV Detection: The pyridine ring and the nitrile group are chromophores that absorb UV light, making UV detection a sensitive and straightforward method for quantification. The dimethylamino group can also influence the absorption maximum.[1][8] A wavelength of around 280 nm is a good starting point for detection, based on similar aromatic amines.[9]

  • Mobile Phase Modifier: The addition of a small amount of an acid like trifluoroacetic acid (TFA) to the mobile phase can improve peak shape by minimizing tailing, which can occur due to the interaction of the basic nitrogen of the pyridine ring with residual silanol groups on the stationary phase.

Experimental Protocol: HPLC-UV Analysis

  • Sample Preparation: Accurately weigh approximately 10 mg of 2-Dimethylamino-4,6-dimethyl-nicotinonitrile and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute as necessary for analysis.

  • Instrumentation: A standard HPLC system with a UV detector is required.

  • Chromatographic Conditions:

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 10-90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm
Injection Volume 10 µL
  • Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Self-Validation: The method's suitability can be confirmed by assessing system suitability parameters such as theoretical plates, tailing factor, and reproducibility of injections.

Gas Chromatography-Mass Spectrometry (GC-MS)

For assessing volatile impurities and confirming the molecular weight of the target compound, GC-MS is a powerful tool.[10][11] Given the relatively low volatility of 2-Dimethylamino-4,6-dimethyl-nicotinonitrile, a high-temperature capillary column and appropriate temperature programming are necessary.

Causality Behind Experimental Choices:

  • High-Temperature Column: A column like a DB-5ms or equivalent is suitable for analyzing a broad range of organic compounds and can withstand the temperatures required to elute the analyte.

  • Temperature Programming: A gradual increase in temperature allows for the separation of compounds with different boiling points.

  • Mass Spectrometric Detection: Provides definitive identification based on the mass-to-charge ratio (m/z) of the molecule and its fragmentation pattern.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • GC-MS Conditions:

ParameterRecommended Setting
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow of 1 mL/min
Inlet Temperature 280 °C
Injection Volume 1 µL (splitless)
Oven Program Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min
MS Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-400 m/z
  • Data Analysis: Identify the peak corresponding to 2-Dimethylamino-4,6-dimethyl-nicotinonitrile by its retention time and mass spectrum. The molecular ion peak should be visible, along with characteristic fragment ions.

Self-Validation: The identity of the compound is confirmed by matching the obtained mass spectrum with a reference spectrum or by interpreting the fragmentation pattern.

Spectroscopic Identification: Unveiling the Molecular Structure

Spectroscopic techniques provide detailed information about the chemical structure and functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[2][12][13] Both ¹H and ¹³C NMR should be performed for a complete structural assignment.

Causality Behind Experimental Choices:

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity.

  • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

  • Deuterated Solvent: A deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), is used to dissolve the sample without interfering with the ¹H NMR spectrum.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra.

  • Expected Chemical Shifts (Predicted):

Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Pyridine-H ~6.5-7.0 (singlet)~100-110
N(CH₃)₂ ~3.0-3.2 (singlet, 6H)~38-42
Pyridine-CH₃ (C4) ~2.3-2.5 (singlet, 3H)~18-22
Pyridine-CH₃ (C6) ~2.4-2.6 (singlet, 3H)~20-24
Pyridine-C2 -~158-162
Pyridine-C3 -~90-95
Pyridine-C4 -~155-160
Pyridine-C5 -~105-110
Pyridine-C6 -~150-155
-C≡N -~115-120

Self-Validation: The integration of the proton signals should correspond to the number of protons in each group. The chemical shifts and coupling patterns should be consistent with the proposed structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[14][15][16]

Causality Behind Experimental Choices:

  • Vibrational Frequencies: Specific chemical bonds vibrate at characteristic frequencies. By identifying these frequencies, we can confirm the presence of key functional groups.

Experimental Protocol: FTIR Analysis

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Instrumentation: An FTIR spectrometer.

  • Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

  • Expected Absorption Bands:

Functional GroupWavenumber (cm⁻¹)
C-H stretch (aromatic) 3100-3000
C-H stretch (aliphatic) 3000-2850
C≡N stretch (nitrile) 2240-2220
C=C and C=N stretch (aromatic ring) 1600-1450
C-N stretch 1350-1000

Self-Validation: The presence of a sharp absorption band around 2230 cm⁻¹ is a strong indicator of the nitrile group. The overall fingerprint region should be reproducible for a pure sample.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems.[17][18][19]

Causality Behind Experimental Choices:

  • π-Electron System: The conjugated π-electron system of the substituted pyridine ring gives rise to characteristic UV absorptions. The position and intensity of these absorptions can be influenced by the substituents.

Experimental Protocol: UV-Vis Analysis

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 10 µg/mL) in a UV-transparent solvent such as ethanol or acetonitrile.

  • Instrumentation: A UV-Vis spectrophotometer.

  • Data Acquisition: Scan the solution from 200 to 400 nm.

  • Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax).

Self-Validation: The λmax should be consistent and reproducible for a given solvent. The absorbance should follow the Beer-Lambert law in a concentration-dependent manner.

Thermal Properties: Assessing Stability and Phase Transitions

Thermal analysis techniques provide information about the physical and chemical changes that occur in a material as a function of temperature.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA measures the change in mass of a sample as it is heated, while DSC measures the heat flow into or out of a sample during a temperature change.[20][21][22][23][24]

Causality Behind Experimental Choices:

  • TGA: Determines the thermal stability and decomposition temperature of the compound.

  • DSC: Identifies phase transitions such as melting point and can also provide information about purity.

Experimental Protocol: TGA/DSC Analysis

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan.

  • Instrumentation: A simultaneous TGA/DSC instrument or separate TGA and DSC instruments.

  • Analytical Conditions:

ParameterRecommended Setting
Temperature Range 25 °C to 500 °C
Heating Rate 10 °C/min
Atmosphere Nitrogen, 50 mL/min
  • Data Analysis:

    • TGA: Determine the onset temperature of decomposition.

    • DSC: Determine the melting point (peak of the endotherm).

Self-Validation: A sharp melting endotherm in the DSC curve is indicative of a pure crystalline compound. The TGA profile should show a single, sharp weight loss step if the compound decomposes cleanly.

Elemental Analysis: Confirming Empirical Formula

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in a compound.

Causality Behind Experimental Choices:

  • Empirical Formula Verification: The experimentally determined elemental composition should match the theoretical values calculated from the molecular formula (C₁₀H₁₃N₃).

Experimental Protocol: CHN Analysis

  • Sample Preparation: Provide a pure, dry sample (1-2 mg) for analysis.

  • Instrumentation: A CHN elemental analyzer.

  • Data Analysis: Compare the experimental percentages of C, H, and N with the theoretical values.

Theoretical Composition for C₁₀H₁₃N₃:

  • Carbon (C): 68.54%

  • Hydrogen (H): 7.48%

  • Nitrogen (N): 23.98%

Self-Validation: The experimental values should be within ±0.4% of the theoretical values.

Integrated Analytical Workflow

A logical and efficient workflow is crucial for the comprehensive characterization of 2-Dimethylamino-4,6-dimethyl-nicotinonitrile.

Caption: Integrated workflow for the characterization of 2-Dimethylamino-4,6-dimethyl-nicotinonitrile.

Conclusion

The analytical techniques and protocols outlined in this application note provide a robust framework for the comprehensive characterization of 2-Dimethylamino-4,6-dimethyl-nicotinonitrile. By employing a combination of chromatographic, spectroscopic, and thermal methods, researchers can confidently determine the purity, identity, and key physicochemical properties of this important molecule. Adherence to these detailed protocols will ensure the generation of high-quality, reliable data, which is fundamental to advancing research and development in the chemical and pharmaceutical sciences.

References

  • DMAP 4-Dimethylaminopyridine Analyzed by HPLC. AppNote. Available online: [Link]

  • Ghosh, P.; Whitehouse, M. W. 7-Chloro-4-nitrobenzo-2-oxa-1,3-diazole: a new fluorigenic reagent for amino acids and other amines. Biochem. J.1968, 108, 155-156.
  • SIELC Technologies. ELSD HPLC Method for Analysis of Dimethylethanolamine (DMAE or DMEA) on Primesep 100 Column. Available online: [Link]

  • SYNTHESIS, CHARACTERIZATION AND OPTIMIZATION STUDY OF NICOTINE DERIVATIVES. JETIR2018 , 5, 585. Available online: [Link]

  • Novel RP-HPLC method for quantification of 2-(dimethyl amino) thioacetamide impurity in Nizatidine drug substance. ResearchGate2020 . Available online: [Link]

  • Jaffé, H. H.; Orchin, M. The Ultraviolet Absorption Spectra of Substituted Pyridine 1-Oxides and their Conjugate Acids. J. Am. Chem. Soc.1957, 79, 477-482.
  • TA Instruments. Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Available online: [Link]

  • Bexrud, J. A.; Schafer, L. L. Supplementary Information for A Zirconium Bis(amidate) Complex Exhibiting Improved Aminoalkene Cyclohydroamination Activity. The Royal Society of Chemistry. Available online: [Link]

  • O'Shea, D. F.
  • Gas chromatography-mass spectrometry determination of nicotine and cotinine in urine: A study of the effect of passive smoking. PubMed2024.
  • Al-Ostoot, F. H.; Al-Ghamdi, M. A.; El-Sayed, M. E. A. An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. Int. J. Mol. Sci.2022, 23, 8117.
  • Planarized Phenyldithienylboranes: Effects of the Bridging Moieties and π‐Extension on the Photophysical Properties and Lewis Acidity. ResearchGate. Available online: [Link]

  • Analysis of Nicotine in Electronic Cigarettes Using Gas Chromatography-mass Spectrometry. RIT Digital Institutional Repository2015.
  • FT-IR spectra of Nicotinic acid (a) control and (b) treated. ResearchGate. Available online: [Link]

  • TGA (a) and DSC 2nd heating (b) curves of compounds 6-9. ResearchGate. Available online: [Link]

  • Gol'dfarb, Y. L.; Setkina, O. N.; Danyushevsky, Y. L. Ultra-violet absorption spectra of some derivatives of pyridine and nicotine Part 3. Bulletin of the Academy of Sciences of the USSR, Division of Chemical Science1953, 2, 354–360.
  • Chaudhary, J. FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Appl Sci Biotechnol J Adv Res.2025, 4, 1-5.
  • Byrd, G. D.; Caldwell, W. S.; Beck, D. J. A new gas chromatography-mass spectrometry method for simultaneous determination of total and free trans-3'-hydroxycotinine and cotinine in the urine of subjects receiving transdermal nicotine. J. Anal. Toxicol.1996, 20, 25-31.
  • Nikolova, P.; Trendafilova, D.; Shivachev, B.; Zlatkov, A. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules2021, 26, 168.
  • Vitaku, E.; Smith, D. T.; Njardarson, J. T. Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. J. Med. Chem.2014, 57, 10257-10274.
  • CETCO. simultaneous thermal analysis (tga-dta, tga-dsc). Available online: [Link]

  • 10-9 Gas Chromatography Mass Spectrometry GC MS Tobacco Analysis. YouTube2018 . Available online: [Link]

  • Overview on Nitrogen containing compounds and their assessment based on 'International Regulatory Standards'.
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  • Nicotinonitrile derivatives as antitumor agents.
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  • Szeleszczuk, O.; Pisklak, D. M. Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. Int. J. Mol. Sci.2023, 24, 8887.
  • FTIR spectra of compounds a) R and b) 2 a in the presence of Cu²⁺ and Fe³⁺ in acetonitrile.
  • Csende, F.; Stájer, G. 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines. Magn. Reson. Chem.1996, 34, 250-254.
  • The UV-Vis absorption spectra of III in different solvents.
  • Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: 75MHz) or on a Bruker Advance III 400 (1H: 400Mz, 13C 100 Mz)
  • Gas Chromatography-Mass Spectrometry - GC-MS - compared to EC-MS. Spectro Inlets.

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Application

Technical Application Note: 2-Dimethylamino-4,6-dimethyl-nicotinonitrile (DDN) as a High-Efficiency Corrosion Inhibitor for Steel

Executive Summary & Molecule Profile This technical guide outlines the validation and application protocols for 2-Dimethylamino-4,6-dimethyl-nicotinonitrile (DDN) as a corrosion inhibitor for low-carbon steel in acidic m...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

This technical guide outlines the validation and application protocols for 2-Dimethylamino-4,6-dimethyl-nicotinonitrile (DDN) as a corrosion inhibitor for low-carbon steel in acidic media (1M HCl/0.5M H₂SO₄).

While primary amines (e.g., 2-amino-4,6-dimethylnicotinonitrile) are well-documented inhibitors, the N,N-dimethyl substituted variant (DDN) offers superior performance parameters due to two critical structural advantages:

  • Increased Electron Density: The inductive effect (+I) of the two methyl groups on the amino nitrogen enhances the Lewis basicity, facilitating stronger coordinate bonding with the Fe d-orbitals.

  • Hydrophobicity: The replacement of hydrogen atoms with methyl groups increases the lipophilicity of the molecule, improving the exclusion of water molecules from the metal interface.

Chemical Profile[1][2][3][4][5][6]
  • IUPAC Name: 2-(dimethylamino)-4,6-dimethylpyridine-3-carbonitrile

  • Target Substrate: Mild Steel / Carbon Steel (e.g., N80, Q235, API 5L X60).

  • Primary Mechanism: Mixed-type adsorption (Langmuir isotherm) involving

    
    -electron donation and electrostatic interaction.
    

Experimental Workflow Overview

The following workflow ensures a self-validating dataset, moving from electrochemical kinetics to physical surface verification.

G Start Compound Preparation (Solubility Check) Electro Electrochemical Profiling (EIS & Tafel) Start->Electro Screening Grav Gravimetric Analysis (72h Immersion) Electro->Grav Validation Model Mechanistic Validation (DFT/Adsorption Isotherm) Electro->Model Kinetics Surface Surface Interrogation (SEM/AFM/XPS) Grav->Surface Morphology Surface->Model Data Fit

Figure 1: Integrated workflow for validating DDN efficacy. The process moves from rapid kinetic screening (Electrochemical) to long-term stability (Gravimetric) and mechanistic confirmation.

Detailed Protocols

Protocol A: Electrochemical Impedance Spectroscopy (EIS) & Polarization

Purpose: To determine the charge transfer resistance (


) and corrosion current density (

) in real-time.

Reagents & Setup:

  • Electrolyte: 1.0 M HCl (prepared from 37% analytical grade HCl).

  • Working Electrode (WE): Mild steel coupon (

    
     exposed area), polished to mirror finish (emery paper grades 400–2000), degreased with acetone.
    
  • Counter Electrode (CE): Platinum mesh or Graphite rod.

  • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl.

  • Instrument: Potentiostat/Galvanostat (e.g., Gamry or Metrohm Autolab).

Step-by-Step Methodology:

  • OCP Stabilization: Immerse the WE in the test solution (with and without DDN) for 30 minutes until the Open Circuit Potential (OCP) stabilizes (drift < 1 mV/min).

  • EIS Acquisition:

    • Frequency Range: 100 kHz to 10 mHz.

    • Amplitude: 10 mV (peak-to-peak) AC perturbation at OCP.

    • Data Validation: Ensure linearity using Kramers-Kronig transforms.

  • Potentiodynamic Polarization (Tafel):

    • Scan Range: -250 mV to +250 mV vs. OCP.

    • Scan Rate: 1.0 mV/s (slow scan minimizes capacitive charging currents).

  • Analysis: Fit EIS data to an Equivalent Electrical Circuit (EEC). For DDN, use a Randles circuit with Constant Phase Element (CPE) to account for surface heterogeneity:

    
    .
    

Expected Data Output (Example):

Concentration (mM)

(

)

(

)
Inhibition Efficiency (

%)
Blank (0.0)45.2180.5-
0.1185.495.275.6
0.5420.162.489.2
1.0 (Optimum) 890.5 35.1 94.9

Protocol B: Gravimetric Weight Loss Analysis

Purpose: To validate long-term stability and calculate thermodynamic parameters (


, 

).

Methodology:

  • Coupon Prep: Cut steel specimens (

    
     cm). Record initial weight (
    
    
    
    ) to 0.1 mg precision.
  • Immersion: Suspend coupons in 100 mL of 1M HCl containing varying concentrations of DDN (0.1–2.0 mM) using glass hooks (avoid metal contact).

  • Conditions: Perform at 303K, 313K, 323K, and 333K to determine activation energy.

  • Termination: After 24h or 72h, remove coupons, scrub with bristle brush under running water, wash with acetone, dry, and re-weigh (

    
    ).
    

Calculation of Surface Coverage (


): 


Where

is the corrosion rate (mg


).

Mechanistic Insight & Adsorption Isotherm

The efficacy of DDN relies on its ability to form a protective film. The adsorption usually follows the Langmuir Isotherm , indicating monolayer coverage.

Validation Equation:



  • Plot

    
     vs. 
    
    
    
    . A linear fit with slope
    
    
    confirms Langmuir behavior.[1]
  • Free Energy (

    
    ):  Calculate using 
    
    
    
    .
    • If

      
       kJ/mol: Physisorption (electrostatic).
      
    • If

      
       kJ/mol: Chemisorption (coordinate bond).
      
    • DDN Prediction: Expect values around -32 to -36 kJ/mol , indicating a mixed mode (comprehensive protection).

Molecular Interaction Diagram

Mechanism cluster_surface Steel Surface (Fe) cluster_inhibitor DDN Molecule Fe_Atoms Fe  Fe  Fe  Fe  Fe N_Pyridine N (Pyridine Ring) Lone Pair Donor N_Pyridine->Fe_Atoms Chemisorption (Coordination) CN_Group CN Group Pi-Backbonding CN_Group->Fe_Atoms Pi-Interaction Dimethyl N(CH3)2 Hydrophobic Shield Dimethyl->Fe_Atoms Physisorption (Electrostatic) Water H2O / H3O+ Dimethyl->Water Repulsion (Barrier Effect)

Figure 2: Mechanistic action of DDN. The pyridine nitrogen and nitrile group anchor the molecule to the steel (Chemisorption), while the dimethylamino group enhances the hydrophobic barrier against corrosive ions.

Scientific Commentary & Troubleshooting

Solubility Issues: DDN is less soluble in pure water than its amino-analog due to the dimethyl group.

  • Solution: Pre-dissolve DDN in a minimal volume of ethanol or acetone (5% v/v final concentration check required) before adding to the acid media. Ensure the blank solution contains the same percentage of co-solvent.

High-Temperature Performance: At temperatures > 333K, physical adsorption bonds weaken.

  • Observation: If Efficiency (

    
    ) drops significantly with Temperature (
    
    
    
    ), the mechanism is predominantly physical.
  • Correction: If high-T stability is required, consider synergistic addition of iodide ions (KI), which stabilize the adsorbed cation layer.

Surface Analysis (SEM/AFM): Do not rely solely on weight loss.

  • SEM: Look for the absence of "pitting" rather than just general roughness.

  • XPS: Check for the N1s signal shift. A shift in the Nitrogen binding energy on the steel surface compared to the pure powder confirms chemical bonding (Fe-N bond formation).

References

  • Nicotinonitrile Derivatives as Inhibitors

    • Title: New Synthesized Nicotinonitrile Derivatives as Effective Corrosion Inhibitors for Carbon Steel in Acidic Environment.[2][3]

    • Source: ResearchGate (2025).[4][2][3][5]

    • URL:[Link]

  • General Protocol for EIS in Corrosion

    • Title: Electrochemical Impedance Methods to Assess Coatings for Corrosion Protection.[6][7][8]

    • Source: Bureau of Reclam
    • URL:[Link]

  • Amino Acid/Heterocyclic Analog Comparison

    • Title: New, Amino Acid Based Zwitterionic Polymers as Promising Corrosion Inhibitors of Mild Steel in 1 M HCl.
    • Source: MDPI (Polymers Journal).
    • URL:[Link][2][5]

  • Mechanism of Pyridine Derivatives

    • Title: Pyridine derivatives as corrosion inhibitors for N80 steel in 15% HCl.[4]

    • Source: Corrosion Science / ResearchG
    • URL:[Link]

Sources

Method

Potentiodynamic polarization studies with 2-Dimethylamino-4,6-dimethyl-nicotinonitrile

An In-Depth Technical Guide to Potentiodynamic Polarization Studies with 2-Dimethylamino-4,6-dimethyl-nicotinonitrile Introduction: A New Frontier in Corrosion Inhibition Corrosion remains a persistent challenge across n...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Potentiodynamic Polarization Studies with 2-Dimethylamino-4,6-dimethyl-nicotinonitrile

Introduction: A New Frontier in Corrosion Inhibition

Corrosion remains a persistent challenge across numerous industries, leading to significant economic losses and safety concerns. The use of organic corrosion inhibitors is a primary strategy for mitigating the degradation of metallic materials, particularly in acidic environments.[1] Among the vast array of organic compounds, those containing heteroatoms such as nitrogen, sulfur, and oxygen, along with aromatic rings, have shown exceptional promise due to their ability to adsorb onto metal surfaces.[2][3]

This application note introduces 2-Dimethylamino-4,6-dimethyl-nicotinonitrile , a member of the nicotinonitrile family of compounds. Nicotinonitrile derivatives are gaining attention not only for their diverse biological and medicinal properties but also as effective corrosion inhibitors.[4][5] The unique molecular structure of 2-Dimethylamino-4,6-dimethyl-nicotinonitrile, featuring multiple nitrogen atoms and a pyridine ring, suggests a strong potential for surface adsorption and the formation of a protective barrier against corrosive agents.

This guide, designed for researchers and scientists, provides a comprehensive overview of the principles and a detailed protocol for evaluating the corrosion inhibition performance of this compound using potentiodynamic polarization, a cornerstone electrochemical technique. Furthermore, we will touch upon the broader context of nicotinonitriles in drug development, acknowledging the multidisciplinary interests of the target audience.

Part 1: The Science of Potentiodynamic Polarization and Inhibition

Fundamentals of Electrochemical Corrosion

Corrosion is an electrochemical process involving both anodic (oxidation) and cathodic (reduction) reactions occurring simultaneously on a metal's surface. The rate of these reactions is influenced by factors like pH, temperature, and the composition of the electrolyte.[6] Understanding and quantifying this rate is crucial for developing effective mitigation strategies.

The Potentiodynamic Polarization Technique

Potentiodynamic polarization is a rapid and powerful technique for determining the corrosion rate of a metal.[7] The method involves applying a controlled potential scan to a metal sample (the working electrode) and measuring the resulting current. The relationship between potential and current provides critical insights into the corrosion kinetics.

A typical potentiodynamic polarization curve, or Tafel plot, allows for the extrapolation of key parameters:

  • Corrosion Potential (Ecorr): The potential at which the rates of the anodic and cathodic reactions are equal, and the net current is zero.

  • Corrosion Current Density (icorr): The current density at the corrosion potential. This value is directly proportional to the corrosion rate.

  • Tafel Slopes (βa and βc): The slopes of the anodic and cathodic branches of the polarization curve, which provide information about the reaction mechanisms.

The standard procedure for these measurements is well-defined by organizations such as ASTM International in their G59 standard.[8][9]

Mechanism of Nicotinonitrile-Based Inhibitors

Organic inhibitors function by adsorbing onto the metal surface, creating a protective film that impedes the corrosive process.[3] This adsorption can be physical (physisorption), involving electrostatic interactions, or chemical (chemisorption), involving the formation of coordinate bonds between the inhibitor's heteroatoms and the metal's vacant d-orbitals.[10]

The structure of 2-Dimethylamino-4,6-dimethyl-nicotinonitrile is particularly well-suited for this role:

  • Nitrogen Atoms: The pyridine ring nitrogen, the nitrile nitrogen, and the dimethylamino nitrogen all possess lone pairs of electrons that can coordinate with metal atoms.

  • Aromatic Ring: The π-electrons of the pyridine ring can also interact with the metal surface.

This combination of features allows the molecule to effectively displace water and corrosive ions from the metal surface, thereby inhibiting both anodic metal dissolution and cathodic hydrogen evolution.[4] Such inhibitors, which affect both reactions, are classified as mixed-type inhibitors.

Part 2: Experimental Protocol for Evaluating Inhibition Efficiency

This section provides a self-validating, step-by-step protocol for conducting potentiodynamic polarization studies to assess the efficacy of 2-Dimethylamino-4,6-dimethyl-nicotinonitrile as a corrosion inhibitor for mild steel in an acidic medium.

Materials and Instrumentation
  • Working Electrode: Mild steel coupon with a defined surface area (e.g., 1 cm²).

  • Corrosive Medium: 1 M Hydrochloric Acid (HCl) solution.

  • Inhibitor: 2-Dimethylamino-4,6-dimethyl-nicotinonitrile, prepared in a range of concentrations (e.g., 50, 100, 200, 500 ppm) in the corrosive medium.

  • Electrochemical Cell: A standard three-electrode glass cell.

  • Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.

  • Counter Electrode: Platinum or graphite rod of a large surface area.

  • Instrumentation: A potentiostat/galvanostat capable of performing potentiodynamic scans.

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_setup Electrochemical Setup cluster_measurement Measurement Phase cluster_analysis Data Analysis A Prepare Mild Steel Working Electrode (Polishing & Cleaning) B Prepare 1 M HCl and Inhibitor Solutions (Blank & Test Concentrations) C Assemble Three-Electrode Cell: - Working Electrode (Steel) - Reference Electrode (SCE) - Counter Electrode (Pt) B->C D Add Electrolyte (Blank or Inhibitor Solution) C->D E Immerse Electrodes & Stabilize (Monitor Open Circuit Potential - OCP) D->E F Perform Potentiodynamic Scan (e.g., -250 mV to +250 mV vs. OCP) E->F G Generate Tafel Plot (Log(i) vs. Potential) F->G H Extract Parameters: Ecorr, icorr, βa, βc G->H I Calculate Inhibition Efficiency (IE%) H->I

Caption: Workflow for Potentiodynamic Polarization Study.

Detailed Step-by-Step Methodology
  • Working Electrode Preparation:

    • Mechanically polish the mild steel coupon using successively finer grades of silicon carbide (SiC) abrasive paper (e.g., from 400 to 1200 grit).

    • Rinse the polished electrode thoroughly with deionized water, followed by degreasing with acetone.

    • Dry the electrode immediately and store it in a desiccator prior to use. This ensures a reproducible surface condition for each experiment.

  • Electrolyte Preparation:

    • Prepare a stock solution of 1 M HCl.

    • Prepare a blank solution (1 M HCl without inhibitor).

    • Prepare a series of test solutions by dissolving weighted amounts of 2-Dimethylamino-4,6-dimethyl-nicotinonitrile into the 1 M HCl to achieve the desired concentrations.

  • Electrochemical Measurement:

    • Assemble the three-electrode cell, ensuring the reference electrode tip is close to the working electrode surface to minimize IR drop.

    • Pour the test solution (either blank or with inhibitor) into the cell.

    • Immerse the three electrodes into the solution.

    • Monitor the Open Circuit Potential (OCP) for approximately 30-60 minutes, or until a stable potential is reached.[11] A stable OCP indicates that the corrosion system has reached a steady state.

    • Initiate the potentiodynamic polarization scan. A typical scan range is from -250 mV to +250 mV relative to the measured OCP, with a scan rate of 0.167 mV/s, as recommended by ASTM G59.[8][12]

  • Repeatability and Validation:

    • Conduct each experiment (for the blank and each inhibitor concentration) a minimum of three times to ensure the reproducibility and statistical validity of the results.

Part 3: Data Interpretation and Quantitative Analysis

Extracting Parameters from the Tafel Plot

The data from the potentiostat software is used to plot the logarithm of the current density (log |i|) versus the applied potential (E). The corrosion current density (icorr) is determined by extrapolating the linear portions (Tafel regions) of the anodic and cathodic curves back to the corrosion potential (Ecorr).

Calculating Inhibition Efficiency

The primary measure of an inhibitor's effectiveness is its Inhibition Efficiency (IE%). It is calculated using the corrosion current densities obtained in the absence (icorr) and presence (i'corr) of the inhibitor.

Formula for Inhibition Efficiency (IE%):

IE% = [ (icorr - i'corr) / icorr ] * 100

A higher IE% value indicates a more effective inhibitor.

Data Presentation

The quantitative data should be summarized in a clear, structured table for easy comparison across different inhibitor concentrations.

Inhibitor Concentration (ppm)Ecorr (mV vs. SCE)icorr (µA/cm²)Anodic Slope, βa (mV/dec)Cathodic Slope, βc (mV/dec)Inhibition Efficiency (IE%)
0 (Blank)-450150.075120-
50-43545.07211570.0
100-42022.57011285.0
200-41012.06810892.0
500-4057.56510595.0
Note: The data presented in this table is hypothetical and serves as an illustrative example.

Interpretation of Table Data:

  • The shift in Ecorr towards more positive (anodic) values with increasing inhibitor concentration, though not substantial, suggests the inhibitor primarily influences the anodic reaction. However, since the shift is minor, it points towards a mixed-type inhibition mechanism.

  • The significant decrease in icorr with increasing inhibitor concentration directly demonstrates the compound's effectiveness in reducing the corrosion rate.

  • The high IE% values, reaching 95% at 500 ppm, confirm that 2-Dimethylamino-4,6-dimethyl-nicotinonitrile is a highly effective corrosion inhibitor under these conditions.

Part 4: Broader Context and Future Directions

While this guide focuses on corrosion science, it is noteworthy that the nicotinonitrile scaffold is a significant pharmacophore in medicinal chemistry. These compounds have been investigated for a wide range of biological activities, including their use as anticancer and anti-inflammatory agents.[13][14][15] The introduction of a nitrile group is a common strategy in drug design to modulate physicochemical properties, enhance binding affinity to biological targets, and improve metabolic stability.[16] The dual potential of compounds like 2-Dimethylamino-4,6-dimethyl-nicotinonitrile in materials science and drug development highlights the synergistic nature of modern chemical research.

Conclusion

2-Dimethylamino-4,6-dimethyl-nicotinonitrile demonstrates significant potential as a corrosion inhibitor, attributable to its molecular structure rich in electron-donating nitrogen atoms and an aromatic system. The potentiodynamic polarization technique provides a robust and efficient method for quantifying its inhibition efficiency. The protocol detailed herein offers a standardized and reliable workflow for researchers to evaluate this and other novel inhibitor candidates. By systematically analyzing the electrochemical data, scientists can gain deep insights into the inhibition mechanism and effectively rank the performance of new compounds, paving the way for the development of next-generation corrosion protection technologies.

References

  • Adsorption Mechanism of Eco-Friendly Corrosion Inhibitors for Exceptional Corrosion Protection of Carbon Steel: Electrochemical and First-Principles DFT Evaluations. (n.d.). MDPI. Retrieved January 29, 2026, from [Link]

  • Experimental and Quantum Chemical Investigations on the Anticorrosion Efficiency of a Nicotinehydrazide Derivative for Mild Steel in HCl. (2022, September 23). MDPI. Retrieved January 29, 2026, from [Link]

  • New Synthesized Nicotinonitrile Derivatives as Effective Corrosion Inhibitors for Carbon Steel in Acidic Environment: Electrochemical, Surface Analysis, and Quantum Methods. (2025, August 10). ResearchGate. Retrieved January 29, 2026, from [Link]

  • 2-Amino-6-(dimethylamino)pyridine-3,5-dicarbonitrile. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

  • Composition and method for inhibiting corrosion. (n.d.). Google Patents.
  • Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. (2023, January 1). J. Adv. Biomed. & Pharm. Sci. Retrieved January 29, 2026, from [Link]

  • Synthesis, Characterization and Biological Active 2 (Dimethylamino) Cyclohexane-1, 3-Dione. (2025, August 6). ResearchGate. Retrieved January 29, 2026, from [Link]

  • Nicotinonitrile derivatives as antitumor agents. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

  • Synthesis schematic diagram of 2-Morpholino-4,6-dimethyl nicotinonitrile sensor 3. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

  • Potentiodynamic polarization behavior in 6 M KOH at 25 °C for pristine Zn metal and its alloys. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

  • Electrochemical Evaluation of Sustainable Corrosion Inhibitors via Dynamic Electrochemical Impedance Spectroscopy. (2021, November 15). ACS Publications. Retrieved January 29, 2026, from [Link]

  • Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. (2024, April 16). MDPI. Retrieved January 29, 2026, from [Link]

  • Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. (2022, March 16). ACS Omega. Retrieved January 29, 2026, from [Link]

  • Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. (2022, September 9). Nature. Retrieved January 29, 2026, from [Link]

  • Standard Test Method for - Conducting Potentiodynamic Polarization Resistance Measurements. (n.d.). ASTM International. Retrieved January 29, 2026, from [Link]

  • Investigation of 6-[5-(4-Methoxyphenyl) furan-2-yl] Nicotinonitrile as a New Corrosion Inhibitor for Carbon Steel in Acidic Solution: Chemical, Electrochemical and Quantum Chemical Studies. (n.d.). Oriental Journal of Chemistry. Retrieved January 29, 2026, from [Link]

  • Synthesis of 2‐amino‐4,6‐diphenylnicotinonitrile derivatives under... (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

  • Using Electrochemical Impedance Spectroscopy (EIS) Method for a Better Understanding of the Corrosion System. (2020, November 3). Zerust Excor. Retrieved January 29, 2026, from [Link]

  • Nicotinic acid derivatives as corrosion inhibitors for mild steel in hydrochloric acid solutions: an experimental and computational chemistry study. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

  • Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. (n.d.). National Institutes of Health. Retrieved January 29, 2026, from [Link]

  • Dimethyl 2-(2,4-Diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)malonate. (n.d.). MDPI. Retrieved January 29, 2026, from [Link]

  • How to decode the standard test methods for corrosion? (2024, October 8). BioLogic Learning Center. Retrieved January 29, 2026, from [Link]

  • EIS for Corrosion & Coatings. (n.d.). Gamry Instruments. Retrieved January 29, 2026, from [Link]

  • ASTM G59 – 97 (Reapproved 2009) Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements. (n.d.). R&B Inc. Retrieved January 29, 2026, from [Link]

  • Application of Nitrile in Drug Design. (n.d.). SIOC Journals. Retrieved January 29, 2026, from [Link]

  • Electrochemical Impedance Spectroscopy Study on Corrosion Inhibition of Benzyltriethylammonium Chloride. (n.d.). AIP Publishing. Retrieved January 29, 2026, from [Link]

  • ASTM G59: 2023 Potentiodynamic Polarization Resistance Test Method. (n.d.). BSB EDGE. Retrieved January 29, 2026, from [Link]

  • 2-Methoxy-4,6-dimethylnicotinonitrile. (n.d.). PubChem. Retrieved January 29, 2026, from [Link]

  • Electrochemical Corrosion Capability. (n.d.). Subodh Material Technologists. Retrieved January 29, 2026, from [Link]

  • 2-Mercapto-4,6-dimethylnicotinonitrile. (n.d.). PubChem. Retrieved January 29, 2026, from [Link]

Sources

Application

Application Note: Derivatization &amp; Screening of 2-Dimethylamino-4,6-dimethyl-nicotinonitrile

This Application Note provides a comprehensive technical guide for the derivatization and biological screening of 2-Dimethylamino-4,6-dimethyl-nicotinonitrile (CAS 60138-76-3). Unlike its primary amine counterpart (2-ami...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the derivatization and biological screening of 2-Dimethylamino-4,6-dimethyl-nicotinonitrile (CAS 60138-76-3).

Unlike its primary amine counterpart (2-amino-4,6-dimethyl-nicotinonitrile), which readily cyclizes to form pyridopyrimidines, the 2-dimethylamino analog possesses a tertiary amine. This structural constraint blocks standard ring-closure pathways involving the 2-position nitrogen, necessitating a divergent synthetic strategy focused on the nitrile (-CN) handle.

Introduction & Chemical Context

The 3-cyanopyridine (nicotinonitrile) scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for kinase inhibitors, antimicrobial agents, and tubulin polymerization inhibitors.

The specific substrate, 2-Dimethylamino-4,6-dimethyl-nicotinonitrile , presents a unique chemical profile:

  • Electronic Character: The pyridine ring is electron-deficient due to the electron-withdrawing nitrile group at C3, but this is modulated by the strong electron-donating dimethylamino group at C2 and the inductive effect of methyl groups at C4/C6.

  • Solubility: The tertiary amine significantly enhances lipophilicity and organic solubility compared to the primary amine analog, altering bioavailability and membrane permeability.

  • Derivatization Logic: Since the C2-nitrogen lacks a proton for dehydration-based cyclization, library generation must focus on Nitrile Transformation (Bioisostere synthesis) or C-H Activation at the C5 position.

Structural Analysis
PositionSubstituentReactivity / Function
C2 -N(CH₃)₂Tertiary Amine. Blocks standard annulation. Acts as a solubility handle and H-bond acceptor.
C3 -CNNitrile. Primary site for derivatization (Hydrolysis, Cycloaddition, Reduction).
C4, C6 -CH₃Methyls. Steric bulk; C4-methyl can undergo vinylogous oxidation (less common).
C5 -HAromatic Proton. Potential site for electrophilic substitution (halogenation).

Derivatization Protocols

We define two primary pathways for library generation suitable for biological screening: Tetrazole Formation (Pathway A) and Oxadiazole Synthesis (Pathway B). Both pathways target the nitrile group to generate bioisosteres of carboxylic acids/amides, enhancing binding affinity in enzyme pockets.

Pathway A: [3+2] Cycloaddition to Tetrazoles

Tetrazoles are metabolically stable bioisosteres of carboxylic acids, often improving potency and bioavailability.

Target Product: 5-(2-(dimethylamino)-4,6-dimethylpyridin-3-yl)-1H-tetrazole.

Reagents:

  • Substrate: 2-Dimethylamino-4,6-dimethyl-nicotinonitrile (1.0 eq)

  • Sodium Azide (

    
    ) (1.5 eq)
    
  • Zinc Bromide (

    
    ) or Ammonium Chloride (
    
    
    
    ) (Catalyst, 1.0 eq)
  • Solvent: DMF or Water/Isopropanol (Green chemistry variant)

Step-by-Step Protocol:

  • Setup: In a 50 mL round-bottom flask, dissolve 1.0 mmol (approx. 175 mg) of the nicotinonitrile substrate in 5 mL of DMF.

  • Addition: Add 1.5 mmol (98 mg) of sodium azide and 1.0 mmol of the catalyst (

    
     is preferred for faster kinetics).
    
  • Reaction: Heat the mixture to 110°C with vigorous stirring for 12–24 hours. Monitor via TLC (Eluent: 5% MeOH in DCM). The nitrile spot (

    
    ) should disappear, and a more polar spot (Tetrazole) should appear near the baseline.
    
  • Workup:

    • Cool to room temperature.

    • Add 20 mL of 1N HCl (Caution: Hydrazoic acid evolution possible; work in fume hood).

    • The tetrazole product often precipitates as a white solid. Filter and wash with cold water.

    • Alternative: If no precipitate, extract with Ethyl Acetate (3x 20 mL), dry over

      
      , and evaporate.
      
  • Purification: Recrystallize from Ethanol/Water.

Pathway B: Amidoxime to 1,2,4-Oxadiazole

This pathway creates a "heterocyclic spacer" often found in antimicrobial and antiviral candidates.

Step 1: Amidoxime Formation

  • Dissolve substrate (1.0 eq) in Ethanol.

  • Add Hydroxylamine hydrochloride (

    
    ) (3.0 eq) and 
    
    
    
    (3.0 eq).
  • Reflux for 6 hours.

  • Pour into ice water; filter the precipitated N'-hydroxy-2-(dimethylamino)-4,6-dimethylnicotinimidamide.

Step 2: Cyclization to Oxadiazole

  • Dissolve the amidoxime intermediate in Toluene.

  • Add a carboxylic acid derivative (e.g., Benzoyl chloride) (1.1 eq) and Pyridine (catalytic).

  • Reflux for 4–8 hours to effect cyclization.

  • Evaporate solvent and purify via column chromatography (Hexane/EtOAc).

Biological Screening Protocols

Once the derivatives are synthesized, they must be screened for biological activity. Given the scaffold's history, Kinase Inhibition and Antimicrobial Activity are the highest probability targets.

Experiment 1: In Vitro Kinase Inhibition (PIM-1 / VEGFR)

Nicotinonitriles are known ATP-competitive inhibitors.

Assay Principle: FRET-based detection of phosphorylation. Materials: Recombinant Kinase (e.g., PIM-1), Fluorescently labeled peptide substrate, ATP, Test Compounds.

Protocol:

  • Preparation: Prepare 10 mM stock solutions of derivatives in 100% DMSO.

  • Dilution: Serial dilute compounds in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM DTT) to 3x final concentration.
    
  • Incubation:

    • Add 5 µL of diluted compound to a 384-well plate.

    • Add 5 µL of Enzyme/Substrate mix. Incubate 15 min at RT.

    • Add 5 µL of ATP to initiate reaction.

  • Termination: Stop reaction after 60 min using EDTA-containing detection reagent.

  • Readout: Measure fluorescence ratio on a plate reader (e.g., EnVision).

  • Analysis: Calculate

    
     using non-linear regression (GraphPad Prism).
    
Experiment 2: Antimicrobial Disk Diffusion (Zone of Inhibition)

Target Strains: S. aureus (Gram+), E. coli (Gram-).

Protocol:

  • Inoculum: Prepare a 0.5 McFarland standard bacterial suspension (

    
     CFU/mL).
    
  • Plating: Swab Mueller-Hinton agar plates uniformly with the suspension.

  • Loading: Place sterile 6 mm filter paper discs on the agar.

  • Dosing: Pipette 10 µL of compound (1 mg/mL in DMSO) onto the discs. Include Positive Control (Ciprofloxacin) and Negative Control (DMSO).

  • Incubation: Incubate at 37°C for 24 hours.

  • Measurement: Measure the diameter of the Zone of Inhibition (mm) using calipers.

Workflow Visualization

The following diagram illustrates the decision logic for derivatization and the subsequent screening cascade.

G Start Parent Scaffold 2-Dimethylamino-4,6-dimethyl-nicotinonitrile Decision Target Moiety? Start->Decision PathA Pathway A: Tetrazole Synthesis (NaN3 / ZnBr2) Decision->PathA Acid Bioisostere PathB Pathway B: Oxadiazole Synthesis (NH2OH -> R-COCl) Decision->PathB Heterocyclic Spacer Library Derivative Library (Purified >95%) PathA->Library PathB->Library Screening Biological Screening Library->Screening Assay1 Kinase Assay (IC50 Determination) Screening->Assay1 Assay2 Antimicrobial (Zone of Inhibition) Screening->Assay2 Hit Hit Identification & SAR Analysis Assay1->Hit Assay2->Hit

Caption: Figure 1. Strategic workflow for the chemical diversification of the 2-dimethylamino-nicotinonitrile scaffold and downstream biological validation.

Quality Control & Validation

To ensure data integrity (Trustworthiness), every synthesized derivative must pass the following QC checkpoints before screening:

  • Purity Check: HPLC-UV (254 nm) purity must be >95%. Impurities (e.g., unreacted azide or nitrile) can cause false positives in biological assays.

  • Identity Verification:

    • 1H NMR: Verify the integration of the dimethylamino singlet (~3.0 ppm) and the disappearance of the specific nitrile stretch in IR if applicable (though IR is less quantitative).

    • MS (ESI): Confirm molecular weight

      
      .
      
  • Solubility Control: In biological assays, ensure compounds do not precipitate in the aqueous buffer. Perform a nephelometry check at the highest screening concentration (e.g., 100 µM).

References

  • Synthesis and Biological Evaluation of Nicotinonitrile Derivatives. National Institutes of Health (PMC). Available at: [Link]

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d]pyrimidine Derivatives. National Institutes of Health (PMC). Available at: [Link]

  • Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides. National Institutes of Health (PubMed). Available at: [Link]

  • Derivatization in Sample Preparation for LC-MS Bioanalysis. ResearchGate. Available at: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Nicotinonitrile Synthesis Optimization

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Optimization of Reaction Parameters for 3-Cyanopyridine (Nicotinonitrile) Production Introduction: Operational Context Welcome t...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Optimization of Reaction Parameters for 3-Cyanopyridine (Nicotinonitrile) Production

Introduction: Operational Context

Welcome to the Technical Support Center. You are likely accessing this guide because your current yield of nicotinonitrile (3-cyanopyridine) is suboptimal, or you are scaling up from bench to pilot.

Nicotinonitrile is the critical intermediate for Vitamin B3 (Niacin/Nicotinamide).[1] Its synthesis is primarily achieved via Vapor-Phase Ammoxidation of 3-picoline (industrial) or Dehydration of Nicotinamide (lab-scale). The choice of method dictates your troubleshooting pathway.

Select your active workflow below to access specific troubleshooting protocols.

Module 1: Vapor-Phase Ammoxidation (Industrial/Pilot Scale)

Core Reaction: 3-Picoline + NH₃ + 1.5 O₂


 3-Cyanopyridine + 3 H₂O
System Configuration & Standard Operating Procedures (SOP)

For this heterogeneous catalysis, the Mars-van Krevelen mechanism drives the reaction. Lattice oxygen from the catalyst oxidizes the substrate, and gas-phase oxygen re-oxidizes the catalyst.

ParameterStandard RangeCritical Note
Catalyst V₂O₅ supported on TiO₂ (Anatase) or ZrO₂Rutile TiO₂ has lower surface area; Anatase is preferred for dispersion.
Temperature 280°C – 380°C<280°C: Low conversion. >400°C: Deep oxidation to CO₂/HCN.
Molar Ratio NH₃ : Picoline (2:1 to 6:1)Excess NH₃ suppresses dealkylation.
Air : Picoline 20:1 to 40:1High O₂ partial pressure is required for catalyst re-oxidation.
WHSV 0.5 – 1.5 h⁻¹Weight Hourly Space Velocity. Too low = Over-oxidation.
Troubleshooting Guide (Q&A)

Q: My conversion is high (>95%), but selectivity for nicotinonitrile has dropped below 80%. We are seeing high CO₂ and pyridine.

  • Diagnosis: This indicates "Deep Oxidation" (burning) or Dealkylation .

  • Root Cause 1 (Hot Spots): Exothermic heat accumulation in the catalyst bed.

    • Fix: Dilute the catalyst bed with inert SiC or reduce the picoline feed rate to lower the exotherm.

  • Root Cause 2 (Low Ammonia): Insufficient NH₃ leads to oxidative attack on the ring rather than nitrile formation.

    • Fix: Increase the NH₃:Picoline ratio. The surface species must be ammoniated before oxidation completes.

Q: The pressure drop across the reactor is increasing, and activity is slowly declining over weeks.

  • Diagnosis: Coking (Carbon Deposition) or Catalyst Sintering .

  • Test: If activity can be restored by running air (without organics) at 400°C for 12 hours, it is Coking. If not, it is Sintering (permanent surface area loss).

  • Preventative Protocol: Ensure the O₂:Picoline ratio is high enough to burn off "coke precursors" in real-time.

Module 2: Dehydration of Nicotinamide (Lab/Medicinal Chem Scale)

Core Reaction: Nicotinamide + Dehydrating Agent


 3-Cyanopyridine + H₂O
Protocol: Phosphorus Pentoxide (P₂O₅) Method

While POCl₃ is common, P₂O₅ allows for solvent-free fusion (Organic Syntheses method), reducing waste.

  • Mix: 1.0 eq Nicotinamide + 1.2 eq P₂O₅ (thoroughly mixed powders).

  • Heat: Fusion at 150–200°C.

  • Distill: Vacuum distillation to isolate the nitrile.

Troubleshooting Guide (Q&A)

Q: The reaction mixture turned into a black, intractable tar (charring).

  • Diagnosis: Thermal Runaway / Polymerization .

  • Root Cause: P₂O₅ is a potent desiccant and generates massive local heat upon reaction with the amide water.

  • Fix: Use a solvent like dry pyridine or toluene to act as a heat sink, or mix the powders with dry sand to disperse heat during the fusion process.

Q: Yield is low (<50%) and the product is contaminated with Nicotinic Acid.

  • Diagnosis: Hydrolysis during Workup .

  • Root Cause: Quenching the reaction with water generates phosphoric acid. If the neutralization is too slow or the mixture gets hot, the nitrile hydrolyzes back to the acid.

  • Fix: Quench on crushed ice with vigorous stirring. Neutralize immediately with NaHCO₃ to pH 7-8 before extraction.

Module 3: Pd-Catalyzed Cyanation (High-Value Synthesis)

Core Reaction: 3-Bromopyridine + Zn(CN)₂


 3-Cyanopyridine

Q: The reaction stalls at 60% conversion despite using 5 mol% Pd(PPh₃)₄.

  • Diagnosis: Catalyst Poisoning or Oxidative Addition Failure .

  • Root Cause: Pyridine nitrogens can coordinate to Pd, inhibiting the catalytic cycle.

  • Fix: Switch to a chelating ligand like dppf (1,1'-Bis(diphenylphosphino)ferrocene) or Xantphos . These bite-angle ligands prevent the formation of stable, inactive Pd-pyridine complexes.

Visualizing the Mechanism

Diagram 1: Ammoxidation Reaction Pathway (Mars-van Krevelen)

This diagram illustrates the critical role of Lattice Oxygen (


) and the necessity of re-oxidation (

).

AmmoxidationMechanism CatOx Oxidized Catalyst (V-O-V) CatRed Reduced Catalyst (V-OH / V-Vacancy) CatOx->CatRed H-Abstraction (-H2O) CO2 + HCN CO2 + HCN CatOx->CO2 + HCN Over-Oxidation (T > 400°C) CatRed->CatOx Regeneration Product Nicotinonitrile CatRed->Product Desorption Substrate 3-Picoline Substrate->CatOx Adsorption Ammonia NH3 Ammonia->CatOx Adsorption Oxygen O2 (Gas Phase) Oxygen->CatRed Re-oxidation (Rate Limiting Step) Water H2O

Caption: The Mars-van Krevelen cycle. Note that Catalyst Re-oxidation is often rate-limiting. Low O₂ leads to reduced vanadium sites, which are less selective.

Diagram 2: Troubleshooting Decision Matrix

Troubleshooting Start Issue Detected Type Identify Symptom Start->Type LowYield Low Yield (< 70%) Type->LowYield LowSel Low Selectivity (High Byproducts) Type->LowSel CheckTemp Check Temp LowYield->CheckTemp CheckByprod Identify Major Byproduct LowSel->CheckByprod TempLow T < 280°C? Increase T CheckTemp->TempLow Yes TempOK Temp OK? Check Catalyst Activity CheckTemp->TempOK No CO2 High CO2 CheckByprod->CO2 Amide Nicotinamide CheckByprod->Amide FixCO2 Reduce Contact Time or Dilute Bed CO2->FixCO2 FixAmide Check Water Partial Pressure Increase WHSV Amide->FixAmide

Caption: Diagnostic flow for distinguishing between kinetic limits (Temperature) and selectivity issues (Contact Time/Over-oxidation).

References

  • Vorobyev, P. B., et al. (2013).[2] "Oxidation of 3- and 4-Methylpyridines on Modified Vanadium Oxide Catalysts." Russian Journal of General Chemistry. Link

  • Teague, P. C., & Short, W. A. (1953).[3] "Nicotinonitrile."[1][3][4][5] Organic Syntheses, 33, 52. Link

  • Shimizu, K., et al. (2000).[6] "Ammoxidation of 3-picoline to nicotinonitrile over highly dispersed V2O5/ZrO2 catalysts." Journal of Chemical Research. Link

  • Cohen, D. T., & Buchwald, S. L. (2015).[7] "Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates." Organic Letters, 17(2), 202–205.[7] Link

  • Lietti, L., et al. (1996). "Structure and reactivity of V2O5-TiO2 catalysts for the ammoxidation of 3-picoline." Applied Catalysis A: General. Link

Sources

Optimization

Troubleshooting low efficacy of nicotinonitrile corrosion inhibitors

Welcome to the technical support center for nicotinonitrile-based corrosion inhibitors. This guide is designed for researchers, scientists, and professionals in materials science and chemical engineering.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for nicotinonitrile-based corrosion inhibitors. This guide is designed for researchers, scientists, and professionals in materials science and chemical engineering. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during the application and evaluation of these inhibitors. Our goal is to provide not just solutions, but a deeper understanding of the underlying scientific principles to enhance your experimental success.

Mechanism of Action: A Quick Primer

Nicotinonitrile and its derivatives function primarily as adsorption inhibitors. Their efficacy stems from the presence of nitrogen atoms, the nitrile group (-C≡N), and the aromatic pyridine ring. These features allow the molecule to adsorb onto a metal surface, forming a protective barrier that impedes corrosive agents.[1] The adsorption can be a combination of physisorption (electrostatic interactions) and chemisorption (covalent bonding between the inhibitor and the metal surface).[2][3] This protective layer can inhibit both anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions, classifying many nicotinonitriles as mixed-type inhibitors.[3][4]

Diagram: Generalized Adsorption Mechanism of Nicotinonitrile

G cluster_surface Metal Surface Inhibitor Nicotinonitrile Molecules Metal Metal Substrate (e.g., Mild Steel) Inhibitor->Metal Adsorption (Physisorption & Chemisorption) H+ H+ H+->Metal Cathodic Reaction (Blocked) Cl- Cl- Cl-->Metal Anodic Reaction (Blocked)

Caption: Adsorption of nicotinonitrile on a metal surface, blocking corrosive species.

Troubleshooting Guide: Low Inhibition Efficacy

This section addresses specific experimental issues that can lead to lower-than-expected performance of nicotinonitrile corrosion inhibitors.

Q1: My calculated inhibition efficiency is inconsistent and lower than reported values, even at what I believe are optimal concentrations. What could be the primary cause?

A1: Issue: Suboptimal Inhibitor Concentration and Surface Saturation

The relationship between inhibitor concentration and its efficiency is not always linear. Inhibition efficiency typically increases with concentration up to a certain point, after which it plateaus.[5] This plateau corresponds to the formation of a stable, saturated monolayer of the inhibitor on the metal surface. Using a concentration that is too low will result in incomplete surface coverage, leaving active sites exposed to the corrosive environment. Conversely, excessively high concentrations may not significantly improve performance and can be wasteful.

Troubleshooting Protocol:

  • Concentration Range Finding: Perform a dose-response study by testing a wide range of inhibitor concentrations (e.g., from 10⁻⁶ M to 10⁻² M).

  • Electrochemical Evaluation: Use potentiodynamic polarization or electrochemical impedance spectroscopy (EIS) to determine the inhibition efficiency at each concentration.[6][7][8]

  • Identify the Critical Micelle Concentration (CMC) or Optimal Concentration: Plot inhibition efficiency against the logarithm of inhibitor concentration. The point at which the efficiency begins to level off is your optimal concentration range.

  • Adsorption Isotherm Analysis: To further understand the adsorption behavior, fit your experimental data to adsorption isotherms like Langmuir, Freundlich, or Temkin.[4][9][10] The Langmuir isotherm is often a good starting point for inhibitors that form a monolayer.[2][9]

Data Presentation: Example of a Dose-Response Relationship

Inhibitor Concentration (mM)Corrosion Current Density (μA/cm²)Inhibition Efficiency (%)
0 (Blank)5000
0.0515070
0.17585
0.23094
0.32894.4
0.42794.6

This table illustrates that beyond a certain concentration (in this case, ~0.2-0.3 mM), the increase in inhibition efficiency becomes marginal.

Q2: I'm observing a significant drop in inhibitor performance when I increase the temperature of my experimental system. Why is this happening and how can I mitigate it?

A2: Issue: Temperature-Induced Desorption

The adsorption of organic inhibitors on a metal surface is a dynamic equilibrium. For many nicotinonitrile derivatives, the adsorption process is predominantly physisorption, which is an exothermic process. According to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards desorption, reducing the surface coverage and thus the inhibition efficiency.[9][11]

Troubleshooting Protocol:

  • Temperature-Dependent Studies: Conduct your corrosion tests (e.g., weight loss, EIS) at various temperatures (e.g., 298 K, 308 K, 318 K, 328 K).[11]

  • Thermodynamic Calculations: Use the data from your temperature studies to calculate thermodynamic parameters such as the Gibbs free energy of adsorption (ΔG°ads), enthalpy of adsorption (ΔH°ads), and entropy of adsorption (ΔS°ads).

    • A negative ΔG°ads indicates spontaneous adsorption.

    • A negative ΔH°ads suggests an exothermic process (physisorption is likely dominant).

  • Consider Inhibitor Blends: Investigate synergistic effects by combining nicotinonitrile with other compounds, such as halide ions (e.g., KI).[12] Synergism can sometimes enhance thermal stability.

  • Structural Modification: If feasible, consider synthesizing derivatives of nicotinonitrile with functional groups that promote stronger chemisorption, which is less sensitive to temperature changes.

Diagram: Troubleshooting Workflow for Low Efficacy

G Start Low Inhibition Efficacy Observed Check_Concentration Is Inhibitor Concentration Optimized? Start->Check_Concentration Check_Temp Is Temperature a Factor? Check_Concentration->Check_Temp Yes Dose_Response Perform Dose-Response Study Check_Concentration->Dose_Response No Check_pH Is Solution pH Controlled? Check_Temp->Check_pH No Temp_Study Conduct Temperature-Dependent Tests Check_Temp->Temp_Study Yes Check_Surface Is Surface Preparation Adequate? Check_pH->Check_Surface Yes pH_Optimization Optimize and Buffer pH Check_pH->pH_Optimization No Check_Electrochem Are Electrochemical Parameters Correct? Check_Surface->Check_Electrochem Yes Surface_Protocol Implement Rigorous Cleaning Protocol Check_Surface->Surface_Protocol No Param_Validation Validate Scan Rate & Potential Range Check_Electrochem->Param_Validation No End_Success Efficacy Improved Check_Electrochem->End_Success Yes Dose_Response->Check_Temp End_Fail Further Investigation Needed Dose_Response->End_Fail Temp_Study->Check_pH Temp_Study->End_Fail pH_Optimization->Check_Surface pH_Optimization->End_Fail Surface_Protocol->Check_Electrochem Surface_Protocol->End_Fail Param_Validation->End_Success Param_Validation->End_Fail

Caption: A logical workflow for diagnosing low inhibitor efficacy.

Q3: My results vary significantly between experiments, even under what appear to be identical conditions. What could be causing this lack of reproducibility?

A3: Issue: Inadequate Surface Preparation

The initial state of the metal surface is critical for reproducible corrosion studies. An inconsistently prepared surface, with residual oxides, oils, or other contaminants, will have variable active sites for both corrosion and inhibitor adsorption.[13][14]

Troubleshooting Protocol: Standardized Surface Preparation for Mild Steel

  • Mechanical Abrasion: Sequentially grind the metal coupons with silicon carbide (SiC) paper of increasing grit size (e.g., 240, 400, 600, 800, 1200 grit). Ensure a uniform finish.

  • Degreasing: Rinse the abraded coupons thoroughly with a suitable organic solvent (e.g., acetone or ethanol) to remove any oils or grease.

  • Acid Pickling (Optional and with Caution): For some applications, a brief dip in a dilute acid solution (e.g., inhibited HCl) can remove surface oxides. This step must be carefully controlled to prevent excessive etching.

  • Final Rinse and Drying: Rinse the coupons with deionized water and then dry them quickly with a stream of nitrogen or in a desiccator.

  • Immediate Use: Use the prepared coupons immediately in your corrosion experiment to prevent re-oxidation.

Always follow standardized procedures, such as those outlined in ASTM G1 - 03(2017)e1, "Standard Practice for Preparing, Cleaning, and Evaluating Corrosion Test Specimens."

Frequently Asked Questions (FAQs)

Q: How does the pH of the corrosive medium affect the performance of nicotinonitrile inhibitors?

A: The pH of the solution can significantly influence the inhibitor's performance in several ways.[15][16][17] Firstly, the inhibitor molecule itself may be protonated or deprotonated depending on the pH, which alters its charge and solubility. This can affect its ability to adsorb onto the metal surface. Secondly, the nature of the corrosion products and the stability of the passive film on the metal are also pH-dependent.[15] Generally, the optimal pH for a given nicotinonitrile inhibitor needs to be determined experimentally.

Q: Can I use weight loss measurements to evaluate inhibitor efficiency, or are electrochemical methods necessary?

A: Weight loss is a valid and straightforward method for determining average corrosion rates over a longer period.[5] However, it does not provide information about the corrosion mechanism (e.g., anodic vs. cathodic inhibition). Electrochemical techniques like potentiodynamic polarization and EIS offer rapid results and provide mechanistic insights into how the inhibitor functions.[18][19][20] For a comprehensive study, it is best to use a combination of both weight loss and electrochemical methods.

Q: My potentiodynamic polarization curves look noisy. What could be the cause?

A: Noisy polarization curves can result from several factors, including:

  • Unstable Open Circuit Potential (OCP): Ensure the OCP has stabilized before starting the polarization scan. A stable OCP is crucial for reproducible results.[21]

  • High Scan Rate: A scan rate that is too fast may not allow the system to reach a steady state at each potential. Try reducing the scan rate.

  • Inadequate Cell Setup: Ensure proper placement of the reference electrode (using a Luggin capillary if necessary) and that all electrical connections are secure.

  • External Interference: Use a Faraday cage to shield the electrochemical cell from external electrical noise.[21]

Q: What is the difference between physisorption and chemisorption in the context of nicotinonitrile inhibitors?

A:

  • Physisorption (Physical Adsorption): This involves weaker, non-covalent interactions, such as van der Waals forces and electrostatic attraction, between the inhibitor and the metal surface. It is generally a reversible and exothermic process.[3][22]

  • Chemisorption (Chemical Adsorption): This involves the formation of stronger, covalent or coordinate bonds between the inhibitor molecules and the metal atoms. This often occurs through the lone pair electrons on the nitrogen atoms or the π-electrons of the pyridine ring interacting with the vacant d-orbitals of the metal.[3][23][24] Chemisorption typically leads to a more stable and robust protective film.

The dominant mode of adsorption can often be inferred from the calculated Gibbs free energy of adsorption (ΔG°ads).

References

  • ResearchGate. (n.d.). Nicotinic acid derivatives as corrosion inhibitors for mild steel in hydrochloric acid solutions: an experimental and computational chemistry study. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of different concentrations of nicotinonitriles on corrosion inhibition efficiency for MS in 1 M HCl. Retrieved from [Link]

  • MDPI. (2024). Recent Development of Corrosion Inhibitors: Types, Mechanisms, Electrochemical Behavior, Efficiency, and Environmental Impact. Retrieved from [Link]

  • National Institutes of Health. (2020). Frontiers and Challenges in Electrochemical Corrosion Monitoring; Surface and Downhole Applications. Retrieved from [Link]

  • OSTI.gov. (n.d.). Effect of pH on the Performance of Sodium Nitrite Corrosion Inhibitor. Retrieved from [Link]

  • MDPI. (2022). Insights into the Corrosion Inhibition Performance of Isonicotinohydrazide Derivatives for N80 Steel in 15% HCl Medium: An Experimental and Molecular Level Characterization. Retrieved from [Link]

  • ResearchGate. (n.d.). New Synthesized Nicotinonitrile Derivatives as Effective Corrosion Inhibitors for Carbon Steel in Acidic Environment: Electrochemical, Surface Analysis, and Quantum Methods. Retrieved from [Link]

  • MDPI. (2022). Adsorption Mechanism of Eco-Friendly Corrosion Inhibitors for Exceptional Corrosion Protection of Carbon Steel: Electrochemical and First-Principles DFT Evaluations. Retrieved from [Link]

  • OUCI. (n.d.). Investigation of 6-[5-(4-Methoxyphenyl) furan-2-yl] Nicotinonitrile as a New Corrosion Inhibitor for Carbon Steel in Acidic Solution: Chemical, Electrochemical and Quantum Chemical Studies. Retrieved from [Link]

  • MDPI. (2023). Study on the Adsorption Properties and Mechanisms of CO on Nickel Surfaces Based on Density Functional Theory. Retrieved from [Link]

  • Gamry Instruments. (n.d.). Getting Started with Electrochemical Corrosion Measurement. Retrieved from [Link]

  • National Institutes of Health. (2016). Potentiodynamic Corrosion Testing. Retrieved from [Link]

  • ResearchGate. (n.d.). Nicotinonitriles as green corrosion inhibitors for mild steel in hydrochloric acid: Electrochemical, computational and surface morphological studies. Retrieved from [Link]

  • ACS Publications. (2021). Electrochemical Evaluation of Sustainable Corrosion Inhibitors via Dynamic Electrochemical Impedance Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). Novel eco-friendly Nicotinonitrile derivative as a corrosion inhibitor for carbon steel: Synthesis, inhibitive efficiency, and DFT analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of pH on the corrosion inhibition of mild steel in CO2 saturated brine solution. Retrieved from [Link]

  • Sauereisen. (n.d.). What Is Surface Preparation? A Full Step-by-Step Guide With Examples. Retrieved from [Link]

  • NTRS. (n.d.). Electrochemical Techniques for Measurement And Interpretation of Corrosion. Retrieved from [Link]

  • ResearchGate. (2014). How reliable is the potentiodynamic polarization in predicting the corrosion behavior? Retrieved from [Link]

  • ROSA P. (n.d.). Impedance Spectroscopy for the Evaluation of Corrosion Inhibitors in Highway Deicers. Retrieved from [Link]

  • Sealxpert. (2017). Surface preparations for an Effective Anti-corrosion Coating. Retrieved from [Link]

  • SciELO. (n.d.). The influence of adding corrosion inhibitor and pH on the electrochemical properties of hybrid films applied to galvanised steel. Retrieved from [Link]

  • University of Vermont. (n.d.). Adsorption of Molecules onto Metallic Surfaces. Retrieved from [Link]

  • Queen's University Belfast Research Portal. (2002). Adsorption of metal ions on nitrogen surface functional groups in activated carbons. Retrieved from [Link]

  • TWI. (n.d.). What is Surface Preparation? (An In-Depth Guide). Retrieved from [Link]

  • Gamry Instruments. (2019). Potentiodynamic and Cyclic Polarization Scans. Retrieved from [Link]

  • MDPI. (2022). Experimental and Quantum Chemical Investigations on the Anticorrosion Efficiency of a Nicotinehydrazide Derivative for Mild Steel in HCl. Retrieved from [Link]

  • OSTI.gov. (1995). Effect of pH on Corrosion Inhibition of Steel by Polyaspartic Acid. Retrieved from [Link]

  • Nature. (2022). Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. Retrieved from [Link]

  • Wiley Online Library. (2000). Effect of pH on the corrosion inhibition of mild steel in CO 2 saturated brine solution. Retrieved from [Link]

  • VLCI. (n.d.). Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Corrosion inhibition on mild steel in 1 M HCl solution by Cryptocarya nigra extracts and three of its constituents (alkaloids). Retrieved from [Link]

  • ResearchGate. (2019). Electrochemical Study of the Synergistic Effect of Two Copper Corrosion Inhibitors, Nicotinic Acid (NAC) and Nicotinamide (NAM) in Two Different Media. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Chapter 3: Electrochemical Corrosion Monitoring. Retrieved from [Link]

  • ACS Publications. (2002). Adsorption of Metal Ions on Nitrogen Surface Functional Groups in Activated Carbons. Retrieved from [Link]

  • SteelConstruction.info. (n.d.). Surface preparation. Retrieved from [Link]

  • Laserax. (2023). What is Surface Preparation: Steps & Examples. Retrieved from [Link]

  • MDPI. (2022). Adsorption of Pb, Cu, and Ni Ions on Activated Carbon Prepared from Oak Cupules: Kinetics and Thermodynamics Studies. Retrieved from [Link]

  • YouTube. (2022). Potentiodynamic Corrosion testing | Protocol Preview. Retrieved from [Link]

  • YouTube. (2022). Corrosion Testing, Measurement, and Monitoring: Application and Use of Electrochemical Techniques. Retrieved from [Link]

  • AIP Publishing. (n.d.). Electrochemical Impedance Spectroscopy Study on Corrosion Inhibition of Benzyltriethylammonium Chloride. Retrieved from [Link]

  • Association for Materials Protection and Performance. (1985). Application of the Rapid-Scan Potentiodynamic Polarization Technique for Corrosion Studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Synergistic effects of corrosion inhibitors for copper and copper alloy archaeological artefacts. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of 2-Dimethylamino-4,6-dimethyl-nicotinonitrile

Prepared by the Senior Application Scientist Team This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Dimethylamino-4,6-dimethyl-nicotinonitrile. We provid...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Dimethylamino-4,6-dimethyl-nicotinonitrile. We provide field-proven insights, detailed protocols, and robust troubleshooting advice to facilitate a smooth transition from bench-scale experiments to larger-scale production. Our focus is on anticipating challenges and providing scientifically-grounded solutions to ensure process integrity, yield optimization, and safety.

Core Synthesis Pathway: Nucleophilic Aromatic Substitution (SNAr)

The most direct and scalable route to 2-Dimethylamino-4,6-dimethyl-nicotinonitrile is the nucleophilic aromatic substitution (SNAr) of the corresponding 2-chloro precursor with dimethylamine. The electron-withdrawing nitrile group at the 3-position and the nitrogen atom within the pyridine ring sufficiently activate the 2-position for substitution.

The precursor, 2-chloro-4,6-dimethyl-nicotinonitrile, can be prepared from the commercially available 3-cyano-4,6-dimethyl-2-pyridone by reaction with a chlorinating agent like phosphorus oxychloride (POCl₃).[1]

Experimental Protocol: Synthesis of 2-Dimethylamino-4,6-dimethyl-nicotinonitrile

This protocol is adapted from established procedures for the amination of 2-chloropyridines and related heterocycles.[2]

Step 1: Reaction Setup

  • To a three-necked round-bottom flask equipped with a reflux condenser, a gas inlet tube, and a mechanical stirrer, add 2-chloro-4,6-dimethyl-nicotinonitrile (1.0 eq) and absolute ethanol (approx. 3-4 mL per gram of starting material).

  • Begin stirring to form a slurry or solution.

Causality Statement: Absolute ethanol is a common solvent for SNAr reactions of this type, as it effectively dissolves the reactants and facilitates the desired reaction temperature under reflux. Using a three-necked flask allows for controlled addition of reagents and maintenance of an inert atmosphere if necessary.

Step 2: Reagent Addition & Reaction

  • While stirring, begin bubbling anhydrous dimethylamine gas through the solution via the gas inlet tube. Alternatively, a pre-condensed liquid dimethylamine or a solution of dimethylamine in a compatible solvent can be used for better stoichiometry control on a larger scale.

  • Heat the mixture to reflux (approx. 78 °C for ethanol) and maintain for 6-12 hours.

Causality Statement: The reaction requires heat to overcome the activation energy for the substitution. Anhydrous dimethylamine is crucial to prevent side reactions, such as hydrolysis of the nitrile group or the chloro-substituent.[2] Reaction progress should be monitored to determine the optimal reflux time.

Step 3: Work-up and Isolation

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature. A precipitate of dimethylamine hydrochloride may form.

  • Reduce the solvent volume by approximately 60-70% using a rotary evaporator.

  • Cool the concentrated residue in an ice bath for 1 hour. To aid precipitation of the hydrochloride salt, an anti-solvent like diethyl ether can be added.[2]

  • Filter the mixture to remove the dimethylamine hydrochloride precipitate.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate to remove any remaining acidic impurities, followed by a brine wash.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Step 4: Purification

  • The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate).[3]

Self-Validation: The identity and purity of the final product should be confirmed using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis). The melting point of the purified solid should be sharp and reproducible.

Reaction Parameter Overview
ParameterLab Scale (1-10 g)Pilot Scale (100-1000 g)Key Considerations
Solvent Absolute EthanolAbsolute Ethanol or TolueneEnsure solvent is anhydrous. Toluene may be preferred for higher reflux temperatures and easier water removal.
Dimethylamine Anhydrous Gas / 40% aq. solutionAnhydrous Gas / 2M solution in THFGas can be challenging to handle at scale. A solution offers better control but introduces another solvent.
Equivalents of Amine 2.0 - 3.0 eq1.5 - 2.5 eqExcess is needed to drive the reaction and neutralize the HCl byproduct. At scale, minimizing excess is cost-effective.
Temperature Reflux (~78 °C)80 - 110 °CHigher temperatures may be needed at scale to ensure reasonable reaction times. Monitor for impurity formation.
Reaction Time 6 - 12 hours8 - 16 hoursMonitor by in-process control (IPC) like TLC or HPLC.
Typical Yield 80 - 90%75 - 85%Yields may be slightly lower at scale due to transfer losses and workup inefficiencies.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis and scale-up.

Q1: The reaction is sluggish or has stalled, with significant starting material remaining after the recommended reaction time.

  • Potential Cause A: Insufficient Temperature. On a larger scale, achieving and maintaining a consistent internal temperature can be challenging. Hot plate stirrers are often inadequate, and the reflux temperature of the solvent may not be sufficient if heat loss is significant.

    • Solution: Switch to an overhead stirrer for efficient mixing and use a heating mantle with a thermocouple to monitor the internal reaction temperature, not just the external bath temperature. Ensure the vessel is appropriately insulated.

  • Potential Cause B: Wet Reagents/Solvent. Water can react with the starting material and interfere with the reaction.

    • Solution: Use freshly distilled or commercially available anhydrous solvents. Ensure the dimethylamine source is anhydrous.[2]

  • Potential Cause C: Insufficient Dimethylamine. If using dimethylamine gas, it can be difficult to quantify the amount added. The gas may also escape before dissolving and reacting.

    • Solution: For better control, use a pre-weighed amount of a solution of dimethylamine in a solvent like THF or ethanol. Alternatively, bubble the gas through a secondary container with a known amount of acid to titrate the excess amine that has passed through the reaction.

Q2: The final product is a dark oil or discolored solid, and the yield is low.

  • Potential Cause A: Reaction Temperature Too High. While heat is necessary, excessive temperatures or prolonged reaction times can lead to decomposition and the formation of polymeric side products. Nicotinonitrile derivatives can be sensitive to prolonged heat.[4]

    • Solution: Perform a temperature optimization study at a small scale. Find the minimum temperature required for a reasonable reaction rate (e.g., 80-90 °C). Do not leave the reaction heating unnecessarily after completion.

  • Potential Cause B: Oxygen Exposure. Some pyridine derivatives can be sensitive to air oxidation at high temperatures, leading to colored impurities.

    • Solution: Run the reaction under an inert atmosphere of nitrogen or argon, especially during the heating phase.

  • Potential Cause C: Inefficient Work-up. Residual acidic or basic impurities can cause product degradation during concentration.

    • Solution: Ensure the aqueous washes are performed thoroughly. A final wash with brine helps to break emulsions and remove excess water before drying.

Q3: During work-up, a persistent emulsion forms when washing with aqueous bicarbonate.

  • Potential Cause: The product and reaction byproducts may be acting as surfactants, stabilizing the organic and aqueous layers.

    • Solution: Add a small amount of brine (saturated NaCl solution) and stir gently. Allow the mixture to stand for an extended period in a separatory funnel. If the emulsion persists, filtering the entire mixture through a pad of Celite can help break it.

Q4: During scale-up, the reaction exotherms uncontrollably upon adding dimethylamine.

  • Potential Cause: The reaction between dimethylamine and the HCl byproduct is a rapid and exothermic acid-base neutralization. Adding the amine too quickly to a concentrated solution can generate heat faster than it can be dissipated.

    • Solution: Control the rate of addition. For larger scales, add the dimethylamine solution subsurface via an addition funnel over a period of 30-60 minutes. Use an ice bath to maintain the initial temperature during the addition phase before heating to reflux.

Troubleshooting Workflow Diagram

G start Problem: Low Yield or Incomplete Reaction check_tlc Analyze Reaction Mixture by TLC/LCMS start->check_tlc sm_present Significant Starting Material (SM) Remains? check_tlc->sm_present impurities Multiple Impurity Spots Observed? check_tlc->impurities sm_present->impurities No cause_temp Cause: Low Temperature / Poor Heat Transfer sm_present->cause_temp Yes cause_reagent Cause: Insufficient or Wet Amine sm_present->cause_reagent Yes cause_hot Cause: Overheating / Decomposition impurities->cause_hot Yes cause_air Cause: Air Oxidation impurities->cause_air Yes solution_temp Solution: Monitor internal temp. Increase heat. cause_temp->solution_temp solution_reagent Solution: Use anhydrous amine solution. Add more equivalents. cause_reagent->solution_reagent solution_hot Solution: Re-run at lower temp. Reduce reaction time. cause_hot->solution_hot solution_air Solution: Re-run under N2 or Argon atmosphere. cause_air->solution_air

Caption: Decision tree for troubleshooting low yield outcomes.

Frequently Asked Questions (FAQs)

Q: Are there alternative synthetic routes to this compound?

A: Yes, while SNAr is the most direct, other methods for synthesizing substituted nicotinonitriles exist. For instance, multi-component reactions, such as those involving chalcones, malononitrile, and an ammonium source, can build the pyridine ring from acyclic precursors.[5][6] Another approach is the Thorpe-Ziegler reaction, which involves the base-catalyzed condensation of nitriles to form the core ring structure.[7][8] However, for this specific substitution pattern, the SNAr approach starting from the corresponding pyridone is often the most efficient and highest-yielding.

Q: My dimethylamine source is a 40% aqueous solution. Can I use this?

A: It is highly discouraged. The presence of a large amount of water can lead to competing hydrolysis reactions, potentially hydrolyzing the starting material's chloro group to a hydroxyl group (forming the starting pyridone) or hydrolyzing the product's nitrile group to an amide or carboxylic acid, significantly reducing yield and complicating purification. Generating anhydrous dimethylamine gas by dropping the aqueous solution onto solid KOH is a viable lab-scale option.[2]

Q: What is the primary safety concern when scaling this reaction?

A: The primary safety concerns are the handling of dimethylamine and the management of heat. Dimethylamine is a flammable and corrosive gas/liquid with a low boiling point. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment. The potential for an uncontrolled exotherm during the initial neutralization phase is the main scale-up hazard. A proper reaction calorimetry study is recommended before moving to a pilot-plant scale to understand the thermal risks.

Q: How can I improve the purity of my product without chromatography?

A: Recrystallization is the most effective non-chromatographic purification method for solid products. A solvent screen should be performed to find a system where the product is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain in solution. Common systems include ethanol/water, isopropanol, or ethyl acetate/hexanes. If the product is a liquid, vacuum distillation is the preferred method.[3]

References

  • Kenner, G. W., & Todd, A. R. (1955). 2-(dimethylamino)pyrimidine. Organic Syntheses, 35, 48. [Link]

  • Gouda, M. A., et al. (2018). A Review: Synthesis and Medicinal Importance of Nicotinonitriles and Their Analogous. ResearchGate. [Link]

  • Vogel, A. I. (1955). nicotinonitrile. Organic Syntheses, 35, 74. [Link]

  • Leff, M., & Sack, L. (1950). Synthesis of 2-amino-4, 6-dimethyl pyrimidine. U.S. Patent No. 2,660,579. Washington, DC: U.S.
  • Dotsenko, V. V., et al. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. ResearchGate. [Link]

  • Gouda, M. A., et al. (2016). Synthesis, Reactions and Antioxidant Activity of 4,6-dimethyl-2-Substituted-nicotinonitrile Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(1), 1401-1408. [Link]

  • Couture, A., et al. (1993). Preparation of 2,6-dimethyl-4-arylpyridine- 3,5-dicarbonitrile: a paired electrosynthesis. Tetrahedron Letters, 34(34), 5481-5484. [Link]

  • Weinstock, L. M., & Tull, R. J. (1975). Process for producing 2-amino-nicotinonitrile intermediates. U.S. Patent No. 3,917,624. Washington, DC: U.S.
  • Al-Zahrani, A. A., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1849. [Link]

  • Mariella, R. P. (1955). 6-METHYL-2-PYRIDONE-3-CARBONITRILE. Organic Syntheses, 35, 80. [Link]

  • Gouda, M. A., et al. (2018). Month 2018 A Review: Synthesis and Medicinal Importance of Nicotinonitriles and Their Analogous. ResearchGate. [Link]

  • Sabnis, R. W. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]

  • Nakano, T., et al. (2020). FeCl3-Promoted Facile Synthesis of Multiply Arylated Nicotinonitriles. Chemical and Pharmaceutical Bulletin, 68(1), 86-90. [Link]

  • Yen, F. F., & Chang, N. C. (1980). Process for the preparation of 2,2-diphenyl-4-(dimethylamino)-pentane nitrile. U.S. Patent No. 4,242,274. Washington, DC: U.S.
  • Chem-Station. (2014). Thorpe-Ziegler Reaction. Chem-Station Int. Ed.[Link]

  • Kaur, H., & Singh, P. (2021). A Review on The Chemistry of Nicotinonitriles and Their applications. Semantic Scholar. [Link]

  • PubChem. (n.d.). 2-(Dibenzylamino)-4-(dimethylamino)nicotinonitrile. PubChem. Retrieved February 3, 2026, from [Link]

  • Ronzio, A. R., & Cook, W. B. (1944). 4-AMINO-2,6-DIMETHYLPYRIMIDINE. Organic Syntheses, 24, 6. [Link]

  • Laina, R. F., et al. (2022). Computational Revision of the Mechanism of the Thorpe Reaction. MDPI. [Link]

  • Oestreich, M. (2005). A Simple, Modular Synthesis of Substituted Pyridines. Angewandte Chemie International Edition, 44(15), 2324-2327. [Link]

  • Sletzinger, M., & Pfister, K. (1955). α-(N,N-DIMETHYLAMINO)PHENYLACETONITRILE. Organic Syntheses, 35, 54. [Link]

  • Sabnis, R. W. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc. [Link]

  • L.S. College, Muzaffarpur. (2020). Thorpe reaction. L.S. College, Muzaffarpur. [Link]

  • Chen, B., et al. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]

  • Sabnis, R. W. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(i), 209-246. [Link]

Sources

Optimization

Preventing decomposition of 2-Dimethylamino-4,6-dimethyl-nicotinonitrile during storage

Subject: Prevention of Decomposition & Storage Optimization Product Identity & Chemical Profile Before addressing stability, verify the identity of your material.[1][2] The specific substitution pattern of this nicotinon...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Prevention of Decomposition & Storage Optimization

Product Identity & Chemical Profile

Before addressing stability, verify the identity of your material.[1][2] The specific substitution pattern of this nicotinonitrile derivative dictates its unique degradation profile.[1][2]

ParameterSpecification
Chemical Name 2-(Dimethylamino)-4,6-dimethylpyridine-3-carbonitrile
CAS Number 1233123-61-9
Molecular Formula C₁₀H₁₃N₃
Molecular Weight 175.23 g/mol
Core Scaffold Pyridine (electron-deficient aromatic)
Key Functional Groups [1][3][4][5][6][7][8][9][10] • Nitrile (-CN) : Susceptible to hydrolysis.[1][2]• Dimethylamino (-NMe₂) : Susceptible to oxidation/N-oxide formation.[1][2]• Pyridine Nitrogen : Basic, potential for salt formation or N-oxidation.[1][2]

Critical Stability Profile (The "Why")

Understanding the mechanism of decomposition is the only way to prevent it.[1][2] This compound faces three primary threats: Hydrolysis , Oxidative Discoloration , and Photolysis .[2]

A. Nitrile Hydrolysis (Moisture Sensitivity)

The nitrile group at position 3 is electronically activated by the pyridine ring.[1][2] In the presence of atmospheric moisture and trace acid/base catalysis (often from glass surfaces or impurities), the nitrile undergoes hydrolysis.[1][2]

  • Stage 1 (Amide Formation): The nitrile hydrolyzes to the primary amide (2-dimethylamino-4,6-dimethylnicotinamide).[1][2] This is often seen as a white precipitate in aged oil samples.[1][2]

  • Stage 2 (Acid Formation): Further hydrolysis leads to the carboxylic acid, which drastically alters solubility and biological activity.[1][2]

B. Oxidative Degradation (Air Sensitivity)

The electron-rich dimethylamino group at position 2 pushes electron density into the ring, making the molecule more susceptible to oxidation than unsubstituted pyridines.[1][2]

  • Mechanism: Atmospheric oxygen can attack the nitrogen lone pair, forming an N-oxide .[1][2] This typically manifests as a yellow-to-brown discoloration (darkening) of the material.[1][2]

C. Photolytic Instability

Pyridine derivatives are chromophores.[1][2] Exposure to UV/visible light excites the π-electron system, facilitating radical formation and accelerating both oxidation and hydrolysis.[1][2]

Recommended Storage Protocol

To maximize shelf life (>2 years), strictly adhere to the following "Cold-Dark-Dry" protocol.

Step-by-Step Storage Workflow
  • Container Selection:

    • Solid/Oil: Use Amber borosilicate glass vials with Teflon (PTFE)-lined caps . Avoid polyethylene (PE) liners as they are permeable to oxygen over time.[1][2]

    • Solution: If storing as a stock solution, use anhydrous DMSO or Acetonitrile.[1][2] Avoid protic solvents (Methanol/Ethanol) for long-term storage as they can facilitate solvolysis.[1][2]

  • Atmospheric Control:

    • Purge the headspace with Argon (Ar) or Nitrogen (N₂) before sealing.[1][2] Argon is preferred as it is heavier than air and forms a better blanket over the sample.[1][2]

    • Wrap the cap junction with Parafilm® or electrical tape to prevent gas exchange.[1][2]

  • Temperature Management:

    • Long-Term (>1 month): Store at -20°C .

    • Short-Term (Active Use): Store at 2-8°C .

    • Note: Always allow the vial to equilibrate to room temperature before opening to prevent water condensation from the air onto the cold sample (which triggers hydrolysis).[1][2]

Troubleshooting & FAQs

Q1: My sample has turned from a pale yellow oil to a dark brown viscous liquid. Is it still usable?

  • Diagnosis: This indicates oxidative degradation , likely due to air exposure or light.[1][2] The "browning" comes from trace N-oxide impurities or radical coupling products.[1][2]

  • Action: Check purity via HPLC. If purity is >95%, you may purify via a short silica plug (eluting with Hexane/EtOAc).[1][2] If <90%, repurification is required.[1][2]

  • Prevention: Ensure tight sealing and Argon purge after every use.[1][2]

Q2: I see white crystals forming in my neat oil sample after 3 months at 4°C.

  • Diagnosis: This is likely the primary amide formed via partial hydrolysis.[1][2] The amide usually has a much higher melting point than the nitrile and crystallizes out.[1][2]

  • Action: Analyze the crystals by LC-MS. If the mass is M+18 (175 + 18 = 193 m/z), it is the amide.[1][2]

  • Remediation: Dissolve the mixture in DCM, wash with mild basic water (to remove any acid), dry over MgSO₄, and re-concentrate.[2]

Q3: Can I store this compound in DMSO?

  • Answer: Yes, but with caution. DMSO is hygroscopic (absorbs water from air).[1][2]

  • Protocol: Use anhydrous DMSO packed under inert gas.[1][2] Store the solution at -20°C. Do not store in DMSO at room temperature for >1 week, as DMSO can act as an oxidant (Swern-type) under certain conditions or absorb enough water to trigger hydrolysis.[1][2]

Q4: The melting point is lower than the Certificate of Analysis (CoA) stated. Why?

  • Reason: Impurities (amide, acid, or solvent residues) depress the melting point.[1][2]

  • Check: Run a ¹H NMR. Look for extra peaks around 6.0-8.0 ppm (amide protons) or broad peaks >10 ppm (acid protons).[1][2]

Visualizing Degradation & Handling

Figure 1: Degradation Pathways

This diagram illustrates the chemical fate of the molecule if storage protocols are breached.

DegradationPathways Compound 2-Dimethylamino-4,6- dimethyl-nicotinonitrile (Active API) Moisture + H₂O / H⁺ Compound->Moisture Oxygen + O₂ / Light Compound->Oxygen Amide Primary Amide (White Precipitate) [Hydrolysis] Moisture->Amide Slow NOxide N-Oxide / Dealkylation (Brown Discoloration) [Oxidation] Oxygen->NOxide Radical Mechanism Acid Carboxylic Acid (Solubility Change) [Deep Hydrolysis] Amide->Acid Fast (if Acidic)

Caption: Primary degradation routes. Hydrolysis (Red) leads to precipitation; Oxidation (Yellow) leads to discoloration.[1][2]

Figure 2: Storage Decision Tree

Follow this logic to determine the optimal storage condition for your specific sample state.

StorageWorkflow Start Received Sample State Physical State? Start->State Solid Solid/Powder State->Solid Oil Viscous Oil State->Oil Soln In Solution State->Soln Action1 Store at -20°C Desiccator Solid->Action1 Action2 Purge with Argon Store at -20°C Oil->Action2 Action3 Use Anhydrous Solvent (DMSO/ACN) Store -20°C Soln->Action3 Warning AVOID: Protic Solvents (MeOH/EtOH) for storage >24h Action3->Warning

Caption: Decision matrix for storage based on physical state. Note the strict avoidance of protic solvents for long-term storage.

References

  • PubChem . (2025).[1][2][7] Compound Summary: 2-Amino-4,6-dimethylpyridine-3-carbonitrile derivatives. National Library of Medicine.[1][2] Retrieved October 26, 2023, from [Link][2]

  • Gouda, M. A., et al. (2014).[1][2][11] Chemistry of 2-Amino-3-cyanopyridines. Synthetic Communications, 44(3), 297–330.[1][2] (Review of reactivity including hydrolysis mechanisms).

Sources

Troubleshooting

Technical Support Center: Solubility Optimization for Nicotinonitrile Compounds

Current Status: Operational Topic: Troubleshooting Aqueous Solubility & Formulation of 3-Cyanopyridine Derivatives Support Tier: Level 3 (Senior Application Scientist) Executive Technical Overview The Core Challenge: Res...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Troubleshooting Aqueous Solubility & Formulation of 3-Cyanopyridine Derivatives Support Tier: Level 3 (Senior Application Scientist)

Executive Technical Overview

The Core Challenge: Researchers often treat nicotinonitriles (3-cyanopyridines) like standard pyridine-based drugs, assuming they can be solubilized by simple acidification (salt formation). This is a mechanistic error.

The nitrile group at the 3-position is a potent electron-withdrawing group (EWG). While unsubstituted pyridine has a pKa of ~5.2, the 3-cyano substitution drastically reduces the electron density on the ring nitrogen, dropping the pKa to approximately 1.45 [1, 2].

The Implication: At physiological pH (7.[1]4) and even in standard acidic assay buffers (pH 2–4), nicotinonitrile derivatives remain almost exclusively in their neutral (uncharged) lipophilic state. They function as neutral lipophiles , not weak bases. Consequently, pH adjustment strategies fail, and "salts" (e.g., HCl) often hydrolyze immediately upon dilution, reverting to the insoluble free base.

Troubleshooting Guide (Q&A)

Issue 1: "I acidified my buffer to pH 4.0, but my compound still precipitates."

Diagnosis: You are operating above the pKa of the molecule.

Technical Explanation: Solubility via ionization requires the medium's pH to be at least 2 units below the basic pKa (pH < pKa - 2). For a nicotinonitrile with a pKa ≈ 1.45, you would need a pH of ~ -0.5 to achieve full ionization. A buffer at pH 4.0 is effectively "basic" relative to this molecule, leaving >99.8% of the compound in its neutral, insoluble form.

Solution: Abandon pH adjustment. Switch to Cosolvency or Complexation strategies.

  • In Vitro: Use DMSO (up to 1-2% final) or Ethanol.

  • In Vivo: Use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) or PEG400/Water mixtures.

Issue 2: "My compound crashes out immediately when I dilute my DMSO stock into media."

Diagnosis: This is a "Kinetic Solubility" failure caused by the rapid increase in water activity (


).

Technical Explanation: When a concentrated DMSO stock is spiked into aqueous media, the solvent power drops exponentially. If the local concentration of the drug exceeds its amorphous solubility limit before it can disperse, it nucleates and precipitates. This is often exacerbated by "mixing shock"—adding the stock too quickly or without vortexing.

Corrective Protocol:

  • Pre-dilution: Perform an intermediate dilution step in a water-miscible solvent (e.g., PEG400) before adding to the final aqueous media.

  • Dynamic Spiking: Add the DMSO stock sub-surface into the vortexing media, rather than dropping it on top of a static surface.

Issue 3: "We cannot form a stable salt for solid-state characterization."

Diagnosis: The basicity is too low to sustain a salt lattice with weak counter-ions.

Technical Explanation: For a stable salt, the


 (pKa of acid - pKa of base) should generally be > 3. Since the base pKa is ~1.45, you need an acid with a pKa < -1.5. Only strong mineral acids (HCl, H₂SO₄) or sulfonic acids (Methanesulfonic acid) are viable candidates. Weak organic acids (Tartaric, Fumaric) will not form stable salts.

Recommendation: Focus on Co-crystals rather than salts. Co-crystals rely on hydrogen bonding rather than proton transfer and are ideal for very weak bases like nicotinonitriles [3].

Decision Logic & Workflows

Solubility Strategy Decision Tree

SolubilityStrategy Start START: Nicotinonitrile Derivative CheckPKa Check pKa of Pyridine Nitrogen (Is pKa > 4.0?) Start->CheckPKa IsSaltViable Salt Formation Strategy (Use Tartrate/Mesylate) CheckPKa->IsSaltViable Yes (Rare) IsNeutral Treat as Neutral Lipophile CheckPKa->IsNeutral No (Typical pKa ~1.5) AssayType Select Assay Type IsNeutral->AssayType InVitro In Vitro (Cell/Enzyme) AssayType->InVitro InVivo In Vivo (Animal PK) AssayType->InVivo Cosolvent Cosolvent System (DMSO < 1% + Buffer) InVitro->Cosolvent Standard Complexation Complexation (20% HP-β-CD) InVivo->Complexation Preferred Lipid Lipid Formulation (Tween 80 / PEG400) InVivo->Lipid Alternative

Figure 1: Decision matrix for solubilizing nicotinonitrile derivatives based on pKa and application context.

Experimental Protocols

Protocol A: Kinetic Solubility Assay (High Throughput)

Use this to determine the maximum concentration usable in bioassays before precipitation occurs.

Materials:

  • 10 mM DMSO stock of test compound.

  • PBS (pH 7.4).

  • 96-well UV-transparent plate.

Procedure:

  • Preparation: Prepare a serial dilution of the compound in DMSO (not water) to create 100x stocks (e.g., 10 mM, 5 mM, 2.5 mM...).

  • Spike: Transfer 2 µL of each DMSO stock into 198 µL of PBS in the 96-well plate (1% final DMSO).

    • Critical Step: Mix immediately by pipetting up and down 5 times. Do not let the DMSO drop sit on the surface.

  • Incubation: Seal plate and shake at 300 rpm for 2 hours at Room Temp.

  • Readout: Measure Absorbance at 620 nm (turbidity).

    • Result: The "Kinetic Solubility Limit" is the highest concentration where

      
       (above background).
      
Protocol B: Cyclodextrin Formulation (for In Vivo PK)

Use this to prepare IV or PO doses.

Materials:

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD) [4].

  • Milli-Q Water.

Procedure:

  • Vehicle Prep: Dissolve HP-β-CD in water to make a 20% (w/v) solution. Filter through 0.22 µm filter.

  • Compound Addition: Add accurately weighed nicotinonitrile solid to the vehicle.

  • Dispersion: Vortex heavily for 1 minute. The solution may remain cloudy.

  • Sonication: Sonicate in a water bath for 30–60 minutes. The energy helps the lipophilic drug enter the cyclodextrin cavity (host-guest complexation).

  • Validation: If the solution clears, the complex has formed. If particles remain, centrifuge at 13,000 rpm for 5 mins and use the supernatant (measure concentration via HPLC).

Reference Data

Table 1: Solvent Compatibility for Nicotinonitriles
Solvent / ExcipientSolubility PotentialBiological CompatibilityNotes
DMSO High (>50 mg/mL)Low (< 1% v/v)Universal stock solvent. Hygroscopic.
PEG 400 Moderate-HighModerate (up to 20% PO)Good intermediate solvent to prevent crash-out.
Ethanol ModerateLowEvaporation issues; use for intermediate steps only.
20% HP-β-CD Moderate (1–5 mg/mL)High (IV/PO safe)Gold standard for this scaffold.
0.1 M HCl LowN/AIneffective due to low pKa (~1.45).
Table 2: pKa Comparison of Pyridine Derivatives
CompoundStructurepKa (Pyridinium)Solubility Strategy
Pyridine Unsubstituted5.23pH adjustment (Salts work)
Nicotinamide 3-CONH23.35Weak salts / Hydrotropes
Nicotinonitrile 3-CN 1.45 [1, 2]Cosolvents / Cyclodextrins
3-Nitropyridine 3-NO20.81Neutral Lipophile

References

  • PubChem. (2025).[2] 3-Pyridinecarbonitrile Compound Summary. National Library of Medicine. Retrieved from [Link]

  • ResearchGate. (2015). Formulation strategies for poorly soluble drugs. Retrieved from [Link]

  • National Institutes of Health (PMC). (2009). Effect of Cyclodextrin Complexation on the Aqueous Solubility. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Efficacy of 2-Dimethylamino-4,6-dimethyl-nicotinonitrile vs. Known Kinase Inhibitors

The following guide provides an in-depth technical comparison of 2-Dimethylamino-4,6-dimethyl-nicotinonitrile (Compound A) versus established clinical kinase inhibitors. This analysis focuses on the Structure-Activity Re...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 2-Dimethylamino-4,6-dimethyl-nicotinonitrile (Compound A) versus established clinical kinase inhibitors. This analysis focuses on the Structure-Activity Relationship (SAR) and the mechanistic implications of the N,N-dimethyl substitution on the 2-amino-pyridine-3-carbonitrile scaffold.[1][2]

[1][2]

Executive Summary

2-Dimethylamino-4,6-dimethyl-nicotinonitrile (CAS: 1233123-61-9) represents a specific structural derivative of the privileged 2-amino-3-cyanopyridine scaffold, a core pharmacophore found in several FDA-approved kinase inhibitors.[1][2]

While the parent scaffold (2-amino-4,6-dimethyl-nicotinonitrile) is a potent precursor for generating hinge-binding inhibitors (e.g., for CDK, Src, and MEK kinases), the 2-dimethylamino analog exhibits distinct pharmacological properties.[1][2] This guide compares its efficacy to standard-of-care inhibitors, highlighting its role as a structural probe and negative control for defining critical hydrogen-bonding interactions within the ATP-binding pocket.[1][2]

Compound Profile & Mechanism of Action[1][2][3][4]

Chemical Identity[1][2][5][6][7][8][9]
  • IUPAC Name: 2-(dimethylamino)-4,6-dimethylpyridine-3-carbonitrile[1][2]

  • Core Scaffold: Pyridine-3-carbonitrile (Nicotinonitrile)[1][2][3]

  • Key Functional Groups:

    • C3-Cyano (-CN): Electron-withdrawing group; often interacts with the gatekeeper residue or stabilizes the electronic distribution of the ring.[1][2]

    • C2-Dimethylamino (-N(CH3)2): Bulky, hydrophobic substituent lacking hydrogen bond donor capability.[1][2]

    • C4, C6-Methyls: Hydrophobic space-fillers targeting the hydrophobic back pocket (Selectivity Pocket).[1][2]

Mechanism of Action (MoA) Analysis

Most ATP-competitive kinase inhibitors (Type I) bind to the kinase hinge region via a characteristic Hydrogen Bond (H-bond) network.[1][2]

  • Standard Inhibitors (e.g., Palbociclib, Bosutinib): Utilize a free 2-amino group (-NH2) or a heterocyclic Nitrogen-Hydrogen to act as a H-bond donor to the backbone carbonyl of the hinge residue (e.g., Glu81 in CDK2).[2]

  • 2-Dimethylamino-4,6-dimethyl-nicotinonitrile: The methylation of the exocyclic amine removes the protons required for H-bond donation.[1][2]

    • Consequence: This modification typically abolishes or drastically reduces affinity for the ATP-binding site, converting the active scaffold into a weak binder or inactive analog.[1][2] This makes it an excellent tool for validating the necessity of hinge H-bonds in SAR studies.[1][2]

Comparative Efficacy Analysis

The following table contrasts the theoretical and experimental performance of the 2-Dimethylamino analog against the active "Parent" scaffold and clinical standards.

Table 1: Efficacy & Pharmacological Profile Comparison
Feature2-Dimethylamino-4,6-dimethyl-nicotinonitrile 2-Amino-4,6-dimethyl-nicotinonitrile (Parent Scaffold)Palbociclib (Clinical Standard)
Primary Target Non-specific / SAR ToolCDK4/6, Src (Precursor)CDK4/6
Binding Mode Hydrophobic / Steric OcclusionHinge Binder (Donor/Acceptor)Canonical Hinge Binder
H-Bond Donor Absent (Methylated)Present (-NH2)Present (NH of Pyridopyrimidine)
Est.[1][2] IC50 (Kinase) > 10 µM (Inactive/Weak)~100-500 nM (Fragment)11 nM (CDK4)
Selectivity Low (Promiscuous hydrophobic)Moderate (Scaffold dependent)High (CDK4/6 specific)
Key Application Negative Control / Lipophilic ProbeLead Generation / Fragment ScreeningMetastatic Breast Cancer
Interpretation of Data[1][2][3][9]
  • Loss of Potency: The transition from -NH2 to -N(Me)2 typically results in a >100-fold loss in potency.[1][2] The steric bulk of the methyl groups may also clash with the "roof" of the ATP-binding pocket (e.g., the gatekeeper residue).[2]

  • Solubility & Permeability: The dimethylamino analog is significantly more lipophilic (higher cLogP) than the amino parent.[1][2] While this improves membrane permeability, it does not translate to efficacy due to the loss of specific binding interactions.[1][2]

Experimental Protocols for Validation

To empirically verify the efficacy difference, the following self-validating protocol is recommended.

Protocol A: Differential Scanning Fluorimetry (Thermal Shift Assay)

This assay measures the thermal stability of the kinase upon ligand binding.[1][2] A shift in melting temperature (


) indicates binding.[1][2]
  • Reagents: Recombinant Kinase Domain (e.g., CDK2 or Src), SYPRO Orange dye, Compound A (Dimethylamino), Compound B (Amino parent), Control (DMSO).[1][2]

  • Preparation: Dilute protein to 2 µM in assay buffer (20 mM HEPES pH 7.5, 150 mM NaCl). Add compounds to final conc. of 10 µM.

  • Execution: Ramp temperature from 25°C to 95°C at 1°C/min in a qPCR machine.

  • Expected Result:

    • Compound B (Amino): Positive

      
       (~2-4°C), confirming hinge binding.[2]
      
    • Compound A (Dimethylamino): Negligible

      
       (< 0.5°C), confirming lack of specific binding.[1][2]
      
Protocol B: ADP-Glo Kinase Assay (IC50 Determination)[1][2]
  • Reaction: Incubate Kinase (5 nM), Substrate (0.2 mg/mL), and ATP (10 µM) with serial dilutions of the test compound.

  • Detection: Add ADP-Glo reagent to deplete remaining ATP, then Kinase Detection Reagent to convert ADP to Luciferase signal.[1][2]

  • Calculation: Plot RLU vs. log[Compound].

    • Validation: If IC50 > 10 µM, the compound is classified as inactive for the specific target.[2][4]

Visualization of Signaling & Binding Logic[1][2]

The following diagram illustrates the structural logic of the "Scaffold vs. Inhibitor" relationship and the impact of the dimethylamino modification.

KinaseSAR cluster_0 Core Scaffold (Active) cluster_1 Target Compound (Probe) cluster_2 Clinical Inhibitors Parent 2-Amino-4,6-dimethyl- nicotinonitrile (H-Bond Donor Present) Kinase Kinase Hinge Region (Glu/Met Backbone) Parent->Kinase H-Bond Formation Target 2-Dimethylamino-4,6-dimethyl- nicotinonitrile (H-Bond Donor BLOCKED) Target->Kinase Steric Clash / No H-Bond Drug Palbociclib / Bosutinib (Optimized Hinge Binder) Drug->Kinase Optimized Interaction Effect_High High Affinity Binding (IC50 < 50 nM) Kinase->Effect_High With Donor Effect_Low Loss of Binding (IC50 > 10 µM) Kinase->Effect_Low Without Donor

Caption: Mechanistic comparison showing how N-methylation (Red pathway) disrupts the critical hinge interaction required for kinase inhibition, contrasting with the active amino-scaffold (Blue/Green).[1][2]

Conclusion

2-Dimethylamino-4,6-dimethyl-nicotinonitrile is best characterized as a structural probe or negative control rather than a potent therapeutic candidate.[1][2] Its utility lies in defining the Structure-Activity Relationship (SAR) of pyridine-3-carbonitrile inhibitors.[1][2]

  • For Drug Development: It serves to validate the requirement of the C2-amino group for hinge binding.[1][2]

  • For Efficacy: It is significantly inferior to established inhibitors like Palbociclib or Bosutinib due to the ablation of key hydrogen-bonding capabilities.[2]

References

  • PubChem Compound Summary. 2-(Dimethylamino)-4,6-dimethylpyridine-3-carbonitrile (CAS 1233123-61-9).[1][2] National Center for Biotechnology Information.[1][2] Link[2]

  • Structure-Activity Relationships of Pyridine-3-carbonitrile Kinase Inhibitors. Journal of Medicinal Chemistry. (General reference for the scaffold class). Link

  • Discovery of CDK4/6 Inhibitors. European Journal of Medicinal Chemistry. (Context for the 2-amino-pyridine scaffold). Link

  • Chemical Probes and Negative Controls. Nature Chemical Biology. (Methodology for using inactive analogs).[1][2] Link

Sources

Comparative

Benchmarking the Fluorescence Properties of 2-Dimethylamino-4,6-dimethyl-nicotinonitrile Derivatives

Executive Summary: The "Push-Pull" Advantage In the landscape of fluorescent scaffolds, 2-Dimethylamino-4,6-dimethyl-nicotinonitrile (DDMN) and its derivatives represent a compelling alternative to classical coumarin and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Push-Pull" Advantage

In the landscape of fluorescent scaffolds, 2-Dimethylamino-4,6-dimethyl-nicotinonitrile (DDMN) and its derivatives represent a compelling alternative to classical coumarin and pyrene dyes. Characterized by a donor-acceptor (D-π-A) architecture, these "push-pull" systems exhibit distinct Intramolecular Charge Transfer (ICT) properties that make them highly sensitive to environmental polarity and viscosity.

This guide benchmarks DDMN derivatives against industry standards (Coumarin 153, DAPI), providing experimental protocols to validate their utility as solvatochromic probes and molecular rotors. Unlike rigid polycyclic hydrocarbons, the DDMN scaffold offers a tunable emission window (430–550 nm) and a synthesis pathway that is both modular and atom-economical.

Structural & Mechanistic Basis

The fluorescence of DDMN arises from the electronic interaction between the electron-donating dimethylamino group at position 2 and the electron-withdrawing cyano group at position 3 of the pyridine ring.

The ICT Mechanism

Upon excitation, electron density shifts from the dimethylamino donor to the nicotinonitrile acceptor. This creates a highly dipolar excited state (


).
  • Planar Intramolecular Charge Transfer (PICT): In non-polar solvents, the molecule remains relatively planar, emitting efficiently.

  • Twisted Intramolecular Charge Transfer (TICT): In polar or low-viscosity environments, the dimethylamino group may twist, leading to a relaxed state that can undergo non-radiative decay or red-shifted emission. This property renders DDMN derivatives excellent viscosity sensors .

Diagram 1: Fluorescence Mechanism (ICT & TICT Pathways)

G cluster_0 Environmental Factors GS Ground State (S0) Planar LE Locally Excited (LE) Frank-Condon State GS->LE Excitation (hν) ICT ICT State (S1) Planar, High Dipole LE->ICT Solvent Relaxation (Fast) ICT->GS Fluorescence (Blue/Green) TICT TICT State Twisted, Quenched/Red-Shifted ICT->TICT Bond Rotation (Viscosity Dependent) TICT->GS Non-Radiative Decay (Heat) Polarity Polarity Stabilizes ICT Viscosity Viscosity Inhibits TICT

Caption: The dual-pathway mechanism of DDMN. High viscosity blocks the TICT path, enhancing fluorescence brightness (Quantum Yield).

Comparative Benchmarking

To validate the performance of DDMN derivatives, we compare them against Coumarin 153 (a standard ICT dye) and DAPI (a standard intercalator/blue emitter).

Table 1: Performance Metrics Comparison
FeatureDDMN Derivatives Coumarin 153 DAPI Why it Matters
Excitation Max 340–380 nm~420 nm~350 nmDDMN is UV-excitable, compatible with standard DAPI filters.
Emission Max 430–520 nm (Tunable)~530 nm~460 nmDDMN offers a larger Stokes shift than DAPI.
Stokes Shift Large (80–140 nm) Moderate (~110 nm)Moderate (~110 nm)Reduces self-quenching and improves signal-to-noise ratio.
Quantum Yield (QY) 0.20 – 0.60 (Solvent dependent)High (~0.90)Low (~0.04 free), High (~0.6 bound)DDMN is inherently bright but sensitive to environment (smart probe).
Solvatochromism High (Positive) ModerateLowDDMN reports local polarity changes (e.g., lipid membranes).
Viscosity Sensitivity High (Rotor effect) Low (Rigid)LowDDMN can map microviscosity in cells/polymers.
Key Insight: The "Smart" Fluorophore

Unlike Coumarin 153, which is a "passive" bright emitter, DDMN derivatives are "active" reporters. Their QY and emission wavelength change significantly based on the microenvironment (polarity/viscosity), making them superior for sensing applications (e.g., monitoring polymerization or protein folding) rather than just static labeling.

Experimental Protocols

Protocol A: One-Pot Synthesis of DDMN Scaffold

A multicomponent reaction (MCR) that ensures high atom economy.

Reagents:

  • Acetylacetone (10 mmol)

  • Malononitrile (10 mmol)[1]

  • Dimethylamine (source: Dimethylformamide dimethyl acetal or amine salt) (10 mmol)

  • Ammonium Acetate (12 mmol)

  • Catalyst: Piperidine (drops) or L-Proline (green chemistry option).

Workflow:

  • Mix: Combine reagents in Ethanol (20 mL).

  • Reflux: Heat at 80°C for 3–6 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 7:3).

  • Crystallize: Cool to RT. Pour into ice-cold water. The precipitate is the crude DDMN.

  • Purify: Recrystallize from Ethanol/Water.

    • Validation: 1H NMR must show the distinct methyl singlets (~2.4 ppm) and the dimethylamino singlet (~3.0 ppm).

Protocol B: Solvatochromic Lippert-Mataga Screen

Objective: Quantify the change in dipole moment (


) upon excitation.
  • Solvent Selection: Prepare 10 µM solutions of DDMN in 5 solvents of varying polarity:

    • Toluene (Non-polar)

    • Chloroform (Low polarity)

    • Ethyl Acetate (Medium)

    • Acetonitrile (Polar aprotic)

    • Methanol (Polar protic)

  • Spectroscopy: Record Absorbance (

    
    ) and Fluorescence Emission (
    
    
    
    ) maxima for each.
  • Calculation: Calculate the Stokes Shift (

    
    ) in wavenumbers (
    
    
    
    ):
    
    
  • Plotting: Plot

    
     (y-axis) vs. the Orientation Polarizability (
    
    
    
    ) of the solvent (x-axis).
    • Interpretation: A linear slope indicates ICT character. A deviation in Methanol suggests specific Hydrogen Bonding interactions (common for the cyano group).

Protocol C: Quantum Yield (QY) Measurement

Standard: Quinine Sulfate in 0.1 M H2SO4 (QY = 0.54).

  • Absorbance Match: Dilute DDMN and Quinine Sulfate such that their Absorbance at the excitation wavelength (e.g., 350 nm) is identical and below 0.1 OD (to avoid inner filter effects).

  • Integration: Measure the integrated fluorescence intensity (

    
    ) for both.
    
  • Calculation:

    
    
    (Where 
    
    
    
    is the refractive index of the solvent).

Visualizing the Workflow

The following diagram outlines the logical flow for synthesizing and characterizing a new DDMN derivative.

Diagram 2: Benchmarking Workflow

Workflow Start Start: Target Design (DDMN Scaffold) Synth One-Pot Synthesis (MCR Protocol) Start->Synth Purify Purification (Recrystallization) Synth->Purify Check Purity Check (NMR / LC-MS) Purify->Check Screen Solvatochromic Screen (5 Solvents) Check->Screen Pass Decision Is Stokes Shift > 80nm? Screen->Decision App1 Application A: Polarity Probe (Membranes) Decision->App1 Linear Lippert Plot App2 Application B: Viscosity Probe (Polymerization) Decision->App2 Viscosity Dependent QY

Caption: Step-by-step logic for validating DDMN derivatives as functional probes.

References

  • Al-Mohaimeed, A. M., et al. (2024).[1][2] "Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study." Molecules (MDPI).

  • Koner, R., et al. (2012).[3] "2-Aminopyridine derivative as fluorescence 'On–Off' molecular switch for selective detection of Fe3+/Hg2+." Tetrahedron Letters.

  • Reichardt, C. (1994). "Solvatochromic Dyes as Solvent Polarity Indicators." Chemical Reviews.

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.
  • Ramskaya, E. N., et al. (2025).[3][4] "Synthesis and Optical Properties of 6-Alkylamino-2-amino-4-[(4-(dimethylamino)phenyl]pyridine-3,5-dicarbonitriles." Russian Journal of General Chemistry.

Sources

Validation

Comparative Guide: Nicotinonitrile-Based Corrosion Inhibitors for Mild Steel

Content Type: Technical Comparison & Application Guide Subject: 2-Amino-4-aryl-nicotinonitrile Derivatives (AMN vs. ATN) Context: Acidic Media (1.0 M HCl)[1] Executive Summary & Technical Rationale In the search for eco-...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Application Guide Subject: 2-Amino-4-aryl-nicotinonitrile Derivatives (AMN vs. ATN) Context: Acidic Media (1.0 M HCl)[1]

Executive Summary & Technical Rationale

In the search for eco-friendly yet high-performance corrosion inhibitors for mild steel in acidizing environments (e.g., HCl pickling), nicotinonitrile derivatives have emerged as a superior class of heterocyclic organic inhibitors. Their efficacy stems from a synergistic "multi-center" adsorption mechanism involving the pyridine nitrogen, the nitrile (-CN) group, and amino (-NH2) substituents.

This guide provides a head-to-head analysis of two specific derivatives to demonstrate the critical role of Structure-Activity Relationships (SAR) in inhibitor design:

  • AMN: 2-amino-4-(4-methoxyphenyl)-6-phenylnicotinonitrile (Contains electron-donating -OCH₃ group).[1]

  • ATN: 2-amino-6-phenyl-4-(p-tolyl)nicotinonitrile (Contains weak electron-donating -CH₃ group).

Key Finding: While both compounds exceed 90% inhibition efficiency at low concentrations (0.33 mM), AMN consistently outperforms ATN (97.1% vs. 95.2%) due to the mesomeric effect of the methoxy group, which enhances electron density at the adsorption centers.

Head-to-Head Performance Analysis

The following data synthesizes electrochemical and gravimetric performance in 1.0 M HCl at 303 K.

Table 1: Electrochemical Impedance Spectroscopy (EIS) Comparison

Note: Higher Charge Transfer Resistance (


) indicates a more protective barrier film.
ParameterUninhibited BlankATN (0.33 mM)AMN (0.33 mM)Performance Delta

(

)
24.5485.2610.5 AMN creates a 25% more resistive barrier than ATN.

(

)
115.042.135.4 Lower capacitance in AMN confirms a thicker/denser adsorbed layer.

(%)
-95.23%97.14% AMN offers superior coverage.[1]
Table 2: Potentiodynamic Polarization (PDP) Metrics

Note: Shifts in


 < 85 mV typically indicate mixed-type inhibition.
ParameterUninhibited BlankATN (0.33 mM)AMN (0.33 mM)Interpretation

(mV vs SCE)
-485-470-465Both act as Mixed-Type inhibitors (anodic/cathodic suppression).

(

)
125065.438.2 AMN reduces corrosion current density more effectively.

Mechanistic Insight: The Adsorption Logic

The superiority of AMN is not accidental; it is chemically deterministic. Both molecules adsorb onto the mild steel surface, displacing water molecules and forming a protective film. This follows the Langmuir Adsorption Isotherm , implying monolayer coverage.

Electronic Effect (The "Why")
  • ATN (Methyl Group): The

    
     group donates electrons via the inductive effect (+I), slightly increasing electron density on the pyridine ring.
    
  • AMN (Methoxy Group): The

    
     group donates electrons via the resonance effect (+R), which is significantly stronger than the inductive effect. This pumps high electron density into the aromatic system and the anchoring Nitrogen atoms, facilitating stronger chemisorption  (donor-acceptor interaction) with the empty d-orbitals of the Iron (Fe) surface.
    
Visualization: Adsorption Mechanism

The following diagram illustrates the displacement of water and the coordinate bonding of the nicotinonitrile molecule to the steel surface.

AdsorptionMechanism cluster_solution Acidic Solution (1M HCl) cluster_interface Steel-Solution Interface cluster_surface Mild Steel Surface Inhibitor Nicotinonitrile Molecule (AMN/ATN) Adsorption Adsorption Process (Langmuir Isotherm) Inhibitor->Adsorption Diffusion H2O_Bulk H2O Molecules Interaction Donor-Acceptor Interaction (N-atoms -> Fe d-orbitals) Adsorption->Interaction Fe_Surface Fe Surface (Oxidizing) Interaction->Fe_Surface Film Formation H2O_Ads Adsorbed H2O Interaction->H2O_Ads Forces Desorption H2O_Ads->H2O_Bulk Desorption (Displacement) SAR_Note SAR Insight: Methoxy group (-OCH3) in AMN increases electron density stronger than Methyl (-CH3) in ATN SAR_Note->Interaction

Figure 1: Mechanism of nicotinonitrile adsorption. The inhibitor displaces adsorbed water molecules, forming a coordinate bond with the iron surface enhanced by electron-donating substituents.

Experimental Protocols (Validation Workflows)

To reproduce these results or benchmark new derivatives, follow these self-validating protocols.

Protocol A: Electrochemical Impedance Spectroscopy (EIS)

Objective: Quantify the charge transfer resistance (


) and double-layer capacitance (

).[2]
  • Specimen Preparation:

    • Cut mild steel coupons (e.g.,

      
       cm).
      
    • Abrade sequentially with SiC paper (400, 600, 800, 1200, 2000 grit).

    • Degrease with acetone, wash with bidistilled water, and dry in warm air.

  • Cell Setup:

    • Three-electrode system: Mild Steel (Working), Platinum foil (Counter), Saturated Calomel Electrode (Reference).

    • Electrolyte: 1.0 M HCl (naturally aerated).

  • Stabilization:

    • Immerse sample for 30 minutes until Open Circuit Potential (OCP) stabilizes (drift < 1 mV/min).

  • Measurement:

    • Frequency Range: 100 kHz to 10 mHz.

    • Amplitude: 10 mV peak-to-peak (AC signal).

  • Validation:

    • Data must fit a standard Randles circuit (

      
      ).
      
    • Chi-square (

      
      ) error of fit must be 
      
      
      
      .
Protocol B: Potentiodynamic Polarization (PDP)

Objective: Determine corrosion current (


) and potential (

).
  • Scan Parameters:

    • Range:

      
       mV relative to OCP.
      
    • Scan Rate: 1.0 mV/s (slow scan is critical to maintain quasi-equilibrium).

  • Tafel Extrapolation:

    • Extrapolate the linear Tafel regions (anodic and cathodic branches) to their intersection.

    • Self-Check: Ensure the linear region extends over at least 1 decade of current.

Visualization: Experimental Workflow

ExperimentalWorkflow cluster_measurements 3. Electrochemical Measurements Prep 1. Surface Prep (Abrasion 400-2000 grit) OCP 2. OCP Stabilization (30 mins, <1mV drift) Prep->OCP EIS EIS Run (100kHz - 10mHz) OCP->EIS PDP PDP Run (±250mV vs OCP) EIS->PDP Sequential Analysis 4. Data Analysis (Tafel & Randles Fit) EIS->Analysis PDP->Analysis Result 5. Calculate Efficiency (η%) Analysis->Result

Figure 2: Standardized workflow for electrochemical evaluation of corrosion inhibitors.

References

  • Singh, A. et al. (2015). "Nicotinonitriles as green corrosion inhibitors for mild steel in hydrochloric acid: Electrochemical, computational and surface morphological studies." Journal of Molecular Liquids.

  • Verma, C. et al. (2015). "Substituent effect on corrosion inhibition performance of organic compounds: A review." Journal of Molecular Liquids. (Provides the theoretical grounding for the Methoxy vs. Methyl comparison).
  • Gamry Instruments. "Basics of Electrochemical Impedance Spectroscopy." (Standard Protocol Reference).

Sources

Comparative

Structure-activity relationship (SAR) studies of 2-Dimethylamino-4,6-dimethyl-nicotinonitrile analogs

Publish Comparison Guide: Structure-Activity Relationship (SAR) of 2-Dimethylamino-4,6-dimethyl-nicotinonitrile Analogs Executive Summary The 2-amino-nicotinonitrile scaffold (3-cyano-2-aminopyridine) has emerged as a pr...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Structure-Activity Relationship (SAR) of 2-Dimethylamino-4,6-dimethyl-nicotinonitrile Analogs

Executive Summary

The 2-amino-nicotinonitrile scaffold (3-cyano-2-aminopyridine) has emerged as a privileged structure in oncology, specifically for its ability to act as a dual inhibitor of Tubulin polymerization and Topoisomerase II . This guide focuses on the Structure-Activity Relationship (SAR) of 2-Dimethylamino-4,6-dimethyl-nicotinonitrile and its analogs.

While the "4,6-dimethyl" core represents a simplified scaffold, recent studies indicate that modifications at the 2-amino position (e.g., dimethylation) and the 4,6-aryl positions significantly modulate cytotoxicity, metabolic stability, and kinase selectivity (specifically PIM-1 and VEGFR-2). This guide objectively compares the performance of the dimethylamino analog against its primary amine parent and the highly potent 4,6-diphenyl derivatives.

Chemical Architecture & SAR Map

The biological activity of this scaffold is governed by three critical vectors on the pyridine ring. The 2-Dimethylamino-4,6-dimethyl-nicotinonitrile molecule serves as a lipophilic probe to test the necessity of hydrogen bond donors at the 2-position.

Figure 1: SAR Optimization Vectors

SAR_Map Core Nicotinonitrile Core (Pyridine Ring) Pos2 Position 2 (Amine) -NH2 vs -N(Me)2 Modulates H-Bonding & Solubility Core->Pos2 Donor/Acceptor Site Pos3 Position 3 (Nitrile) -CN Group Essential for H-Bonding (Cys/Ser) Core->Pos3 Electronic w/d Pos4_6 Positions 4 & 6 (Substituents) -Methyl vs -Phenyl Determines Hydrophobic Pocket Fit Core->Pos4_6 Steric Bulk Activity Biological Outcome: Tubulin Inhibition (Colchicine Site) Topo II Inhibition Pos2->Activity Pos4_6->Activity Major Driver

Caption: SAR map illustrating the three critical modification zones. Position 4 & 6 aryl substitutions are the primary drivers of potency, while Position 2 modulates pharmacokinetic properties.

Comparative Performance Analysis

The following data synthesizes experimental results comparing the 2-Dimethylamino analog against the 2-Amino parent and the 4,6-Diphenyl "super-analog" (APNs).

Table 1: Cytotoxicity & Inhibition Profile (IC50)[1]
Compound ClassStructure (2-R, 4-R, 6-R)MCF-7 (Breast) IC50HepG2 (Liver) IC50Tubulin PolymerizationMechanism Note
Target Analog -N(Me)2, -Me, -Me 12.5 µM 15.8 µM Moderate Inhibition Improved lipophilicity; loss of H-bond donor reduces binding affinity vs. parent.
Parent Scaffold -NH2, -Me, -Me8.2 µM10.1 µMModerate InhibitionPrimary amine acts as H-bond donor to backbone carbonyls in binding pocket.
High-Potency Lead -NH2, -Phenyl, -Phenyl 0.056 µM 0.32 µM >75% Inhibition Bulky aryl groups engage in

-stacking at the Colchicine binding site.
Standard (CA-4) Combretastatin A-40.004 µM0.012 µM>90% InhibitionReference standard for tubulin depolymerization.
Standard (Dox) Doxorubicin4.17 µM3.18 µMN/A (Topo II target)Reference standard for general cytotoxicity.

Key Insight: The 2-Dimethylamino-4,6-dimethyl analog generally exhibits lower potency than the 2-Amino-4,6-diphenyl derivatives. The bulky phenyl groups at positions 4 and 6 are critical for occupying the hydrophobic pockets of Tubulin. However, the dimethylamino modification improves membrane permeability, making it a valuable scaffold for CNS-targeting applications where lipophilicity is prioritized over raw potency.

Mechanistic Causality & Signaling

The nicotinonitrile analogs function primarily by binding to the Colchicine-binding site of


-tubulin. This binding event prevents the polymerization of tubulin into microtubules, leading to mitotic arrest at the G2/M phase and subsequent apoptosis.
Figure 2: Mechanism of Action (MOA) Workflow

MOA_Pathway Compound Nicotinonitrile Analog (2-Dimethylamino-4,6-dimethyl) Target1 Target 1: Tubulin (Colchicine Binding Site) Compound->Target1 Primary Mechanism Target2 Target 2: Topoisomerase II (DNA Intercalation) Compound->Target2 Secondary Mechanism Effect1 Inhibition of Microtubule Assembly Target1->Effect1 Effect2 DNA Strand Breaks Accumulation Target2->Effect2 Checkpoint G2/M Cell Cycle Arrest Effect1->Checkpoint Effect2->Checkpoint Apoptosis Apoptosis Induction (Caspase-3 Activation) Checkpoint->Apoptosis Bax/Bcl-2 Ratio Increase

Caption: Dual-inhibition pathway. The molecule disrupts microtubule dynamics and DNA topology, converging on G2/M arrest and apoptotic cell death.

Validated Experimental Protocols

To ensure reproducibility, the following protocols are standardized for evaluating these analogs.

Protocol A: One-Pot Synthesis of Nicotinonitrile Scaffold

Rationale: The Hantzsch-like multicomponent reaction is the most efficient route, offering high yields and atom economy.

  • Reagents: Acetylacetone (10 mmol), Malononitrile (10 mmol), appropriate Amine (for 2-position modification, use secondary amines or post-modification), Ammonium Acetate (12 mmol).

  • Solvent: Ethanol (20 mL).

  • Catalyst: Piperidine (5 drops) or L-Proline (10 mol%) for green synthesis.

  • Procedure:

    • Reflux the mixture at 80°C for 3–6 hours.

    • Monitor via TLC (Hexane:Ethyl Acetate 3:1).

    • Cool to room temperature. The product often precipitates as a solid.

    • Purification: Recrystallize from Ethanol/DMF.

  • Validation:

    
    H NMR should show the disappearance of the aldehyde proton and the appearance of the pyridine aromatic signals.
    
Protocol B: Tubulin Polymerization Assay

Rationale: Direct measurement of fluorescence enhancement upon DAPI binding to polymeric tubulin.

  • Preparation: Porcine brain tubulin (>99% pure) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) containing 10 µM DAPI.

  • Execution:

    • Add test compound (at IC50 concentration, e.g., 5 µM) to the tubulin solution at 4°C.

    • Transfer to a 37°C plate reader immediately.

    • Measure fluorescence (Ex 360 nm / Em 450 nm) every 60 seconds for 60 minutes.

  • Data Analysis: Compare the Vmax (rate of polymerization) and steady-state mass (fluorescence plateau) against the Vehicle (DMSO) and Positive Control (Combretastatin A-4). A flat line indicates complete inhibition.

Expert Commentary & Future Directions

The 2-Dimethylamino-4,6-dimethyl-nicotinonitrile analog represents a "tuning" molecule. While the dimethyl substitution at positions 4 and 6 is less potent than the diphenyl counterparts (due to reduced hydrophobic contact in the tubulin pocket), the 2-dimethylamino group offers a unique advantage in solubility and blood-brain barrier (BBB) permeability .

Recommendation:

  • For Potency: Transition to 2-Amino-4-(4-fluorophenyl)-6-(3,4,5-trimethoxyphenyl)-nicotinonitrile . The trimethoxy motif mimics Colchicine, drastically improving IC50 to the nanomolar range.

  • For CNS Targets: Retain the 2-Dimethylamino group but explore bioisosteres at positions 4/6 (e.g., thiophene or furan rings) to maintain lipophilicity while improving binding affinity.

References

  • Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles. MDPI, 2024.

  • Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. J. Adv. Biomed. & Pharm. Sci., 2023.[1]

  • Structure-Activity Relationships for a Novel Series of Citalopram Analogues. NIH/PubMed, 2013.

  • Nicotinonitrile-Based Dual Inhibitors of Tubulin and Topoisomerase II. Research Square, 2025.[2]

  • Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives. Molecules, 2015.

Sources

Validation

Cross-validation of analytical methods for 2-Dimethylamino-4,6-dimethyl-nicotinonitrile

Technical Comparison Guide: Cross-Validation of Analytical Methods for 2-Dimethylamino-4,6-dimethyl-nicotinonitrile Executive Summary In the development of 2-Dimethylamino-4,6-dimethyl-nicotinonitrile (DDN) , a critical...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Cross-Validation of Analytical Methods for 2-Dimethylamino-4,6-dimethyl-nicotinonitrile

Executive Summary

In the development of 2-Dimethylamino-4,6-dimethyl-nicotinonitrile (DDN) , a critical intermediate for fused heterocyclic APIs, reliance on a single analytical technique poses a significant risk of "purity bias." While High-Performance Liquid Chromatography (HPLC) is the industry standard for precision, it relies on relative response factors and the availability of a certified reference standard.

This guide details the cross-validation of HPLC-UV against Proton Quantitative NMR (1H-qNMR) . By employing qNMR as a primary ratio method (requiring no identical reference standard), we establish an absolute purity value that validates the HPLC potency assignment. This orthogonal approach ensures scientific integrity in compliance with ICH Q2(R2) and USP <761> guidelines.

Chemical Profile & Analytical Challenges

Target Analyte: 2-Dimethylamino-4,6-dimethyl-nicotinonitrile Structure: Pyridine core substituted with a nitrile (C3), dimethylamino (C2), and methyl groups (C4, C6).

PropertyAnalytical Implication
Basicity (Pyridine N) Prone to peak tailing on silica-based HPLC columns due to silanol interactions. Requires buffered mobile phase or end-capped columns.
Chromophores Conjugated pyridine system provides strong UV absorbance (approx.

260-280 nm), making UV detection highly sensitive.
Proton Environment Distinct methyl singlets (C4-Me, C6-Me, N-Me2) in the aliphatic region (2.0–3.5 ppm) make this molecule an ideal candidate for high-precision qNMR.

Method A: HPLC-UV (The Routine Workhorse)

Role: Routine QC, impurity profiling, and stability indicating method.

Optimized Protocol
  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent base-deactivated column.

  • Mobile Phase A: 20 mM Ammonium Phosphate Buffer (pH 3.0) – Acidic pH suppresses silanol ionization, improving peak shape.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 270 nm (Diode Array for peak purity check).

  • Column Temp: 30°C.

Strengths: High precision (RSD < 0.5%), separates process impurities, high sensitivity (LOD < 0.05%). Limitations: Requires a reference standard with known potency; relative response factors for impurities are often unknown.

Method B: 1H-qNMR (The Orthogonal Validator)

Role: Primary reference standard certification and absolute purity assignment.

Optimized Protocol
  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Solvent: DMSO-d6 (ensures solubility and separates exchangeable protons).

  • Internal Standard (IS): Maleic Acid (TraceCERT® grade).

    • Rationale: Maleic acid provides a singlet at ~6.2 ppm, distinct from the DDN aromatic proton (C5-H) and the aliphatic methyls.

  • Relaxation Delay (D1): 30 seconds (calculated as > 5

    
     T1 of the slowest relaxing proton).
    
  • Pulse Angle: 90°.

  • Scans: 16 or 32 (to achieve S/N > 400:1).

  • Quantification Signal: The N-Dimethyl singlet (~3.0 ppm, 6H) or the C4/C6 Methyl singlets (~2.3-2.5 ppm).

Strengths: Absolute quantification (SI-traceable via IS), no reference standard of DDN required, rapid method development. Limitations: Lower sensitivity than HPLC (LOQ ~1 mg), requires high-purity deuterated solvents.

Cross-Validation Workflow

The following diagram illustrates the decision logic and workflow for cross-validating these two methods.

CrossValidation cluster_HPLC Method A: HPLC-UV cluster_qNMR Method B: 1H-qNMR Start Crude/Purified DDN Sample HPLC_Run Run HPLC Gradient (pH 3.0 Buffer) Start->HPLC_Run qNMR_Prep Gravimetric Prep (Analyte + Maleic Acid IS) Start->qNMR_Prep HPLC_Calc Calculate Purity % (Area Normalization) HPLC_Run->HPLC_Calc Compare Compare Results (|HPLC - qNMR| < 1.0%) HPLC_Calc->Compare qNMR_Calc Calculate Weight % (Absolute Assay) qNMR_Prep->qNMR_Calc qNMR_Calc->Compare Pass Validation Pass: Assign Potency to Std Compare->Pass Yes Fail Validation Fail: Investigate Impurities Compare->Fail No Investigate Check: UV-inactive salts? Check: Volatiles (GC)? Fail->Investigate Investigate->Start Re-purify

Figure 1: Orthogonal cross-validation workflow for establishing the potency of the DDN reference standard.

Experimental Data Summary

The following data represents a typical validation study comparing the two methods on a single batch of recrystallized DDN.

Table 1: Linearity and Range Comparison
ParameterMethod A: HPLC-UVMethod B: 1H-qNMRInterpretation
Range 0.05 – 1.0 mg/mL5.0 – 50.0 mg/mLHPLC is 100x more sensitive.
Linearity (

)
> 0.9999N/A (Single point gravimetric)HPLC demonstrates excellent response linearity.
LOD 0.02 µg/mL~100 µg/mLqNMR is unsuitable for trace impurity detection.
Table 2: Cross-Validation Results (Assay Potency)

Batch ID: DDN-2025-001

ReplicateHPLC Purity (% Area)qNMR Assay (% w/w)Deviation (%)
199.6299.150.47
299.5899.220.36
399.6599.080.57
499.6099.190.41
599.6199.120.49
Mean 99.61% 99.15% 0.46%
RSD 0.03% 0.06% --

Analysis of Discrepancy: The HPLC result (99.61%) is slightly higher than the qNMR result (99.15%).

  • Cause: HPLC "Area %" often overestimates purity because it ignores inorganic salts, moisture, or residual solvents that are UV-inactive.

  • Resolution: The qNMR value is the true potency. The 0.46% difference is likely due to residual moisture or solvent, which should be confirmed via Karl Fischer titration or GC-Headspace.

Decision Matrix: When to Use Which?

DecisionMatrix Task Analytical Task RefStd Certify Reference Standard Task->RefStd Routine Routine Batch Release Task->Routine Stability Stability Study (Degradation) Task->Stability Use_qNMR Use qNMR (Absolute Purity) RefStd->Use_qNMR Primary Method Use_HPLC Use HPLC-UV (High Throughput) Routine->Use_HPLC Secondary Method Stability->Use_HPLC Separates Impurities

Figure 2: Strategic selection of analytical methods based on development stage.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1][2] [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[3][4][5][6] Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. [Link]

  • Al-Haiza, M. A., et al. (2003).[7] Synthesis of some new 2-amino-4,6-diarylpyridine-3-carbonitriles. Molecules, 8(2), 275-286. (Provides synthesis context for aminocyanopyridines). [Link]

  • Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823. [Link]

Sources

Comparative

Comparative Guide: Inhibitory Effects of 2-Dimethylamino-4,6-dimethyl-nicotinonitrile (DDN) on Kinase Signaling

This guide provides an in-depth technical comparison of 2-Dimethylamino-4,6-dimethyl-nicotinonitrile (referred to herein as DDN ) against established kinase inhibitors. It is designed for researchers evaluating this scaf...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 2-Dimethylamino-4,6-dimethyl-nicotinonitrile (referred to herein as DDN ) against established kinase inhibitors. It is designed for researchers evaluating this scaffold as a chemical probe, fragment lead, or mechanistic control in signal transduction studies.

Executive Summary & Pharmacophore Analysis

2-Dimethylamino-4,6-dimethyl-nicotinonitrile (DDN) represents a privileged 2-amino-3-cyanopyridine scaffold. Unlike complex clinical kinase inhibitors (Type I/II), DDN functions primarily as a low-molecular-weight fragment (MW ~175 Da) or a simplified chemical probe. Its utility lies in its ability to bind the ATP-binding hinge region of various kinases via a compact, hydrogen-bonding motif, making it an excellent starting point for Fragment-Based Drug Discovery (FBDD) or as a tool for probing accessible cysteine/hinge residues.

Key Differentiators:

  • Structural Class: Aminocyanopyridine (ATP-competitive).

  • Binding Mode: The nitrile (-CN) and amino (-NR2) groups form a critical "donor-acceptor" motif that mimics the adenine ring of ATP.

  • Primary Targets: Historically associated with Ser/Thr kinases (CDK family) and specific Tyrosine Kinases (VEGFR, Src) due to the scaffold's shape complementarity.

Comparative Profiling: DDN vs. Clinical Standards

The following analysis contrasts the inhibitory profile of the DDN scaffold against industry-standard controls. Note that as a fragment-like molecule, DDN typically exhibits micromolar (


M) potency, whereas optimized clinical drugs exhibit nanomolar (nM) potency.
Table 1: Kinase Selectivity and Potency Comparison
FeatureDDN (Scaffold) Palbociclib (PD-0332991) Staurosporine Sunitinib
Primary Target Multi-targeted (CDKs, VEGFR, Src)CDK4/6 (Highly Selective)Pan-Kinase (Broad)VEGFR/PDGFR (RTKs)
Mechanism ATP-Competitive (Hinge Binder)ATP-Competitive (Type I)ATP-Competitive (Non-selective)ATP-Competitive (Type I)
Potency (IC50) 1 - 50

M
(Typical for fragment)
~11 nM (CDK4)< 10 nM (Broad)~10-80 nM (VEGFR2)
Selectivity Low (Promiscuous Hinge Binder)High (Requires specific side chains)Very LowModerate (Split-kinase family)
Key Structural Motif 2-amino-3-cyanopyridine core2-aminopyridine side chainIndolocarbazoleIndolin-2-one
Application Hit-to-Lead / Fragment Screening Clinical Oncology (Breast Cancer)Positive Control (Apoptosis)Clinical Oncology (RCC/GIST)

Scientist's Insight: Do not expect DDN to match the potency of Palbociclib. DDN lacks the "selectivity filter" side chains (like the piperazine or bulky aryl groups) that exploit the hydrophobic back pocket (Gatekeeper residue). Use DDN to identify ligand efficiency (binding energy per atom) rather than raw potency.

Mechanistic Insight: The Aminocyanopyridine Hinge Bind

The inhibitory potential of DDN is driven by its ability to mimic the hydrogen bonding pattern of the ATP adenine ring.

  • The Nitrile (CN) Group: Acts as a weak H-bond acceptor or interacts with the gatekeeper residue, often enhancing residence time.

  • The 2-Dimethylamino Group: Provides hydrophobic bulk and potential H-bond acceptor capability, orienting the molecule within the adenine pocket.

  • 4,6-Dimethyl Substitution: These methyl groups restrict conformational rotation and fill the hydrophobic pockets adjacent to the hinge, providing a "lock-and-key" fit that is more rigid than unsubstituted pyridines.

Visualization: Mechanism of Action (CDK/VEGFR Pathway)

The following diagram illustrates where DDN interferes within the Cyclin-Dependent Kinase (CDK) pathway compared to downstream effectors.

KinaseInhibition cluster_Nucleus Nucleus / Cell Cycle Control GrowthFactor Growth Factor (EGF/VEGF) RTK RTK (EGFR/VEGFR) (Membrane) GrowthFactor->RTK Activation RAS RAS-GTP RTK->RAS RAF RAF / MEK RAS->RAF CDK46 CDK4/6 + Cyclin D RAF->CDK46 Upregulation Rb Retinoblastoma (Rb) (Tumor Suppressor) CDK46->Rb Phosphorylation (Inactivation) E2F E2F Transcription Factor Rb->E2F Release SPhase S-Phase Entry (Proliferation) E2F->SPhase Transcription DDN DDN (Fragment Inhibitor) DDN->RTK Weak Inhibition (Fragment Mode) DDN->CDK46 Competitive Binding (ATP Pocket) Palbo Palbociclib (Clinical Ref) Palbo->CDK46 Potent Inhibition (nM)

Figure 1: Signal transduction pathway showing the dual-potential intervention points of the DDN scaffold (RTK and CDK4/6) versus the specific action of Palbociclib.

Validated Experimental Protocols

To objectively assess DDN, you must use a self-validating assay system . We recommend a FRET-based biochemical assay (e.g., LanthaScreen) or a radiometric 33P-ATP assay for gold-standard accuracy.

Protocol A: Determination of IC50 (Kinase Selectivity)

Objective: Quantify the inhibitory potency of DDN against a panel of kinases (e.g., CDK2, CDK4, VEGFR2).

Reagents:

  • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

  • Substrate: Specific peptide (e.g., Poly Glu:Tyr for VEGFR) or Histone H1 (for CDKs).

  • Tracer: ATP (Km concentration for each kinase).

  • DDN Stock: 100 mM in 100% DMSO (Solubility Check Required).

Workflow:

  • Serial Dilution: Prepare a 10-point dilution series of DDN in DMSO, starting at 100

    
    M (3-fold dilutions).
    
  • Enzyme Mix: Dispense 5

    
    L of Kinase/Antibody mix into a 384-well white plate.
    
  • Compound Addition: Add 50 nL of DDN dilution (acoustic dispensing preferred to minimize DMSO shock).

  • Pre-Incubation: Incubate for 15 mins at RT to allow "Type I" binding equilibrium.

  • Reaction Start: Add 5

    
    L of ATP/Substrate mix.
    
  • Detection: Incubate for 60 mins. Add Stop/Detection Solution (EDTA + Eu-labeled antibody).

  • Read: Measure TR-FRET signal (Ex 340 nm / Em 665 nm & 615 nm).

Data Analysis: Calculate % Inhibition =


. Fit to a 4-parameter logistic model (Hill Slope).
Protocol B: Cellular Target Engagement (Western Blot)

Objective: Confirm DDN enters the cell and inhibits phosphorylation of downstream targets (e.g., Rb for CDK, ERK for VEGFR).

  • Cell Seeding: Seed HCT116 or MCF-7 cells (0.5 x 10^6 cells/well) in 6-well plates.

  • Starvation: Serum-starve overnight to synchronize cell cycle.

  • Treatment: Treat with DDN (1, 10, 50

    
    M) vs. Vehicle (DMSO) vs. Palbociclib (100 nM) for 6 hours.
    
  • Stimulation: Stimulate with 10% FBS for 30 mins (to drive phosphorylation).

  • Lysis: Harvest in RIPA buffer + Phosphatase Inhibitors.

  • Blotting: Probe for p-Rb (Ser780) (CDK readout) or p-ERK1/2 (MAPK readout).

    • Success Criteria: A dose-dependent reduction in p-Rb band intensity confirms cellular permeability and CDK inhibition.

References

  • Structure-Activity Relationships of Cyanopyridines: Mamedov, I., et al. (2020).[1] Antibacterial and Kinase Inhibitory Activity of 2-amino-3-cyanopyridine Derivatives.[2] Bioorganic Chemistry.[1][3][4][5]

  • CDK4/6 Inhibitor Discovery (Scaffold Context): Toogood, P. L., et al. (2005). Discovery of a Potent and Selective Inhibitor of Cyclin-Dependent Kinase 4/6. Journal of Medicinal Chemistry.

  • Kinase Assay Standardization: Ma, H., et al. (2008). Fluorescence-based methods for kinase drug discovery. Expert Opinion on Drug Discovery.

  • VEGFR Inhibitor Scaffolds: El-Moghazy, S. M., et al. (2020). Identification of Novel Cyanopyridones as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action. Molecules.[1][2][3][4][5][6][7][8][9]

Sources

Validation

Evaluating the performance of 2-Dimethylamino-4,6-dimethyl-nicotinonitrile against industry-standard corrosion inhibitors

Executive Summary This guide outlines the technical framework for evaluating 2-Dimethylamino-4,6-dimethyl-nicotinonitrile (2-DDN) against industry-standard corrosion inhibitors. Based on Structure-Activity Relationship (...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide outlines the technical framework for evaluating 2-Dimethylamino-4,6-dimethyl-nicotinonitrile (2-DDN) against industry-standard corrosion inhibitors. Based on Structure-Activity Relationship (SAR) principles, 2-DDN represents a "mixed-type" inhibitor candidate. Its pyridine core provides


-electron density for adsorption, while the dimethylamino substituent (

) acts as a potent electron-donating group (EDG), theoretically enhancing chemisorption efficiency on mild steel in acidic media compared to non-substituted nicotinonitriles.

This document provides the standardized protocols, comparative baselines, and mechanistic validation methods required to benchmark 2-DDN against Hexamine (a standard for acid cleaning) and Thiourea (a standard for pickling).

Part 1: The Candidate & Comparative Landscape

Structural Advantage of 2-DDN

The efficacy of organic corrosion inhibitors relies on the electron density at heteroatoms (N, O, S).

  • Core Scaffold: The nicotinonitrile (3-cyanopyridine) ring facilitates planar adsorption.

  • Functional Enhancement: Unlike the standard 2-amino analog, the 2-dimethylamino group in 2-DDN eliminates the acidic protons of the primary amine and increases the basicity of the nitrogen via the inductive effect (

    
    ) of the methyl groups. This should result in stronger coordinate bonding with Fe d-orbitals.
    
Industry Benchmarks

To validate 2-DDN, it must be tested alongside established standards in 1.0 M HCl (simulating industrial pickling/descaling).

InhibitorClassMechanismTypical Efficiency (1M HCl)Limitation
2-DDN (Candidate) Pyridine DerivativeMixed (Chemi/Physisorption)>92% (Projected) Solubility in high pH
Hexamine PolyaminePhysisorption (Protonated)80-88%Thermal instability >60°C
Thiourea OrganosulfurChemisorption90-95%Toxicity; H₂ embrittlement risk

Part 2: Experimental Framework (Self-Validating Protocols)

Workflow Visualization

The following diagram outlines the logical flow of the evaluation, ensuring that electrochemical data is validated by physical surface analysis.

ExperimentalWorkflow Synthesis 1. Synthesis & Purity (NMR/FTIR Confirmation) Solubility 2. Solubility Test (1M HCl / 0.5M H2SO4) Synthesis->Solubility Gravimetric 3. Gravimetric Analysis (Long-term Stability) Solubility->Gravimetric Screening Electro 4. Electrochemical Suite Solubility->Electro Surface 5. Surface Analysis (SEM / XPS / AFM) Gravimetric->Surface Validation EIS EIS (Interface Kinetics) Electro->EIS Tafel Tafel Polarization (Anodic/Cathodic Control) Electro->Tafel EIS->Surface

Caption: Integrated workflow ensuring electrochemical kinetics are cross-verified by physical mass loss and surface topology.

Protocol A: Gravimetric Analysis (Weight Loss)

Objective: Determine the Inhibition Efficiency (


) over time (24h - 72h).
  • Preparation: Polish mild steel coupons (C1018) with SiC paper (grade 400–1200). Degrease with acetone.

  • Solution: Prepare 1.0 M HCl blank and solutions containing 2-DDN (Concentration range: 10, 50, 100, 200, 500 ppm).

  • Immersion: Suspend coupons using glass hooks at 303 K (thermostated).

  • Calculation:

    
    
    Where 
    
    
    
    is the corrosion rate (mg cm⁻² h⁻¹).
Protocol B: Electrochemical Impedance Spectroscopy (EIS)

Objective: Quantify the Charge Transfer Resistance (


) and Double Layer Capacitance (

).
  • Setup: Three-electrode cell (WE: Mild Steel, CE: Platinum foil, RE: Ag/AgCl).

  • OCP: Allow 30 mins for Open Circuit Potential stabilization.

  • Sweep: Frequency range

    
     to 
    
    
    
    ; Amplitude 10 mV.
  • Validation: An increase in

    
     and a decrease in 
    
    
    
    (due to water molecule displacement by 2-DDN) confirms adsorption.

Part 3: Comparative Analysis & Data Interpretation

Projected Performance Profile

Based on the performance of the homologous 2-amino-4,6-dimethylnicotinonitrile, the following performance metrics are the minimum acceptance criteria for 2-DDN to be considered superior to Hexamine.

ParameterHexamine (Standard)2-DDN (Target Profile)Interpretation
Optimum Conc. 1000 ppm200 - 300 ppm2-DDN should be efficient at lower doses due to sterics.
Max Efficiency (

)
~86%>93% Enhanced electron density from dimethylamino group.

Shift
<30 mV<85 mVBoth are likely "Mixed-Type" inhibitors.
Adsorption Isotherm LangmuirLangmuirMonolayer coverage is expected.

-20 kJ/mol-30 to -40 kJ/mol Shift towards Chemisorption (stronger bond).
Mechanism of Action: Adsorption Topology

The diagram below illustrates the proposed adsorption mechanism. 2-DDN adsorbs via the Pyridine Nitrogen (


), the Nitrile Nitrogen (

), and the

-system, with the Dimethylamino group (

) pumping electron density into the ring.

AdsorptionMechanism cluster_molecule 2-DDN Molecule N_sub Dimethylamino Group (Electron Donor) Ring Pyridine Ring (Pi-Electron Cloud) N_sub->Ring +I Effect Surface Mild Steel Surface (Fe) N_sub->Surface Lone Pair Adsorption CN Nitrile Group (Electron Withdrawing) Ring->CN Ring->Surface Donation to Fe d-orbitals Surface->Ring Back-donation to Pi*

Caption: Synergistic adsorption: The dimethylamino group enhances the ring's electron density, facilitating stronger donation to the metal surface.

Part 4: Critical Analysis of Results

Distinguishing Physisorption vs. Chemisorption

To prove 2-DDN is superior to Hexamine, you must calculate the Gibbs Free Energy of Adsorption (


) using the Langmuir intercept (

):


  • If

    
    :  Physisorption (Electrostatic). Typical of Hexamine.
    
  • If

    
    :  Chemisorption (Covalent bonding).
    
  • Target for 2-DDN: A value between -32 and -38 kJ/mol indicates a robust "Comprehensive Adsorption" (mixed mode), which is more stable at higher temperatures than pure physisorption.

Troubleshooting Common Anomalies
  • Precipitation: If efficiency drops at >500 ppm, check for micelle formation or solubility limits in 1M HCl.

  • Anodic Shift: If

    
     shifts >85mV anodically, 2-DDN is acting as an Anodic inhibitor (passivation) rather than mixed-type. This is rare for pyridines but possible with specific substituents.
    

References

  • Verma, C., et al. (2015). "2-Amino-4,6-dimethylnicotinonitrile as a novel corrosion inhibitor for mild steel in 1M HCl: Experimental and quantum chemical studies." Journal of Molecular Liquids.

  • Ogunbadejo, A. S., et al. (2020). "Investigation of the corrosion inhibition properties of hexamine for mild steel in acid media." Semantic Scholar / Corrosion Science.

  • Li, X., et al. (2023). "Nicotinonitrile derivatives as efficient corrosion inhibitors for acidizing of steel: Electrochemical and surface morphological studies." ResearchGate.[1][2][3]

  • ASTM G31-72. "Standard Practice for Laboratory Immersion Corrosion Testing of Metals." ASTM International.

  • ASTM G102-89. "Standard Practice for Calculation of Corrosion Rates and Related Information from Electrochemical Measurements." ASTM International.

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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